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(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid Documentation Hub

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  • Product: (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid
  • CAS: 1704122-13-3

Core Science & Biosynthesis

Foundational

Synthesis Pathways for (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic Acid: A Comprehensive Technical Guide

Executive Summary Boronic acids are highly versatile pharmacophores and synthetic intermediates, increasingly recognized for their utility in targeted covalent inhibitors and reversible covalent binding mechanisms. The m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boronic acids are highly versatile pharmacophores and synthetic intermediates, increasingly recognized for their utility in targeted covalent inhibitors and reversible covalent binding mechanisms. The molecule (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid integrates a boronic acid moiety with a piperazine sulfonamide—a motif frequently utilized in kinase inhibitors and GPCR antagonists.

This whitepaper delineates a robust, scalable, and self-validating three-step synthetic pathway for this compound. Designed for drug development professionals, this guide prioritizes high atom economy, strict regiocontrol, and mechanistic causality to ensure reproducibility at both bench and pilot scales.

Retrosynthetic Strategy & Pathway Design

The target molecule features a 1,2,5-substitution pattern on the benzene ring. Retrosynthetic disconnection of the C–B bond leads to the aryl halide precursor, 1-Boc-4-(3-bromo-4-methylphenylsulfonyl)piperazine. Further disconnection of the sulfonamide bond reveals two highly accessible, commercially available starting materials: 3-bromo-4-methylbenzenesulfonyl chloride and Boc-piperazine .

This linear approach minimizes protecting group manipulations and leverages the highly reliable palladium-catalyzed Miyaura borylation, avoiding the cryogenic conditions required for traditional lithium-halogen exchange.

Retrosynthesis Target (2-Methyl-5-(piperazin-1-ylsulfonyl) phenyl)boronic acid Int1 1-Boc-4-(4-methyl-3-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperazine Target->Int1 Deprotection & Hydrolysis Int2 1-Boc-4-(3-bromo-4-methylphenylsulfonyl)piperazine Int1->Int2 Miyaura Borylation SM1 3-Bromo-4-methylbenzenesulfonyl chloride Int2->SM1 Sulfonamidation SM2 Boc-Piperazine Int2->SM2 Sulfonamidation

Retrosynthetic pathway for (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol described below is designed as a self-validating system . In-Process Controls (IPCs) are embedded to verify the success of each transformation before proceeding.

Step 1: Regioselective Sulfonamide Formation

Objective: Synthesize 1-Boc-4-(3-bromo-4-methylphenylsulfonyl)piperazine 1.

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with Boc-piperazine (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (TEA, 2.0 equiv) and cool the mixture to 0 °C using an ice bath.

  • Coupling: Dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.05 equiv) in a minimal amount of DCM and add dropwise over 15 minutes to control the exotherm.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • IPC (Self-Validation): Monitor via LC-MS. The reaction is complete when the sulfonyl chloride is consumed, yielding a major peak at [M+H]+ = 419.1 (for the 79 Br isotope).

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM (2x), dry over Na 2​ SO 4​ , filter, and concentrate.

Step 2: Palladium-Catalyzed Miyaura Borylation

Objective: Convert the aryl bromide to the pinacol boronic ester 2.

  • Preparation: In a Schlenk flask, suspend the Step 1 intermediate (1.0 equiv), bis(pinacolato)diboron (B 2​ pin 2​ , 1.2 equiv), and anhydrous potassium acetate (KOAc, 3.0 equiv) in anhydrous 1,4-dioxane (0.15 M).

  • Degassing: Sparge the suspension with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Catalysis: Add Pd(dppf)Cl 2​ (0.05 equiv). Seal the flask and heat to 90 °C for 12 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The borylated product appears as a highly UV-active spot with a lower Rf​ than the starting material. Confirm via LC-MS for [M+H]+ = 467.2 .

  • Workup: Filter through a Celite pad to remove palladium black and salts. Concentrate the filtrate and purify via short-plug silica gel chromatography.

Step 3: Deprotection and Oxidative Hydrolysis

Objective: Cleave the pinacol ester and remove the Boc group to yield the final free boronic acid 3.

  • Pinacol Cleavage: Dissolve the Step 2 intermediate in a 1:1 mixture of acetone and water. Add NaIO 4​ (3.0 equiv) and NH 4​ OAc (3.0 equiv). Stir at room temperature for 24 hours.

  • IPC (Self-Validation): LC-MS must show the disappearance of the m/z 467.2 peak, indicating complete hydrolysis of the pinacol ester.

  • Boc Removal: Extract the intermediate boronic acid into ethyl acetate, concentrate, and resuspend in DCM. Add 4M HCl in dioxane (5.0 equiv) and stir for 2 hours.

  • Isolation: The final product, (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid, precipitates as the hydrochloride salt. Filter, wash with cold diethyl ether, and dry under vacuum. Final LC-MS confirmation: [M+H]+ = 285.1 .

SynthesisWorkflow Step1 Step 1: Sulfonamide Formation Reagents: TEA, DCM, 0°C to RT IPC: LC-MS monitoring for SM consumption Step2 Step 2: Miyaura Borylation Reagents: B2pin2, Pd(dppf)Cl2, KOAc IPC: TLC (Hex/EtOAc) for intermediate Step1->Step2 Step3 Step 3: Pinacol Cleavage & Boc Removal Reagents: NaIO4, NH4OAc, then HCl IPC: LC-MS for mass [M+H]+ 285.1 Step2->Step3 Product Final Product Isolation (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid Step3->Product

Step-by-step synthetic workflow and in-process controls for the target boronic acid.

Mechanistic Causality & Reaction Optimization

A hallmark of advanced chemical development is understanding the why behind the protocol. The choices in this pathway are dictated by strict mechanistic requirements:

  • Boc-Piperazine Selection: Piperazine contains two symmetric secondary amines. Using unprotected piperazine would result in a statistical mixture of mono- and bis-sulfonylated products, ruining atom economy. Mono-Boc protection ensures absolute regiocontrol during sulfonamidation.

  • Catalyst and Base in Borylation: The choice of Pd(dppf)Cl 2​ and KOAc is highly deliberate 4. The bidentate dppf ligand possesses a large bite angle (99°), which sterically accelerates the reductive elimination step of the borylated product from the palladium center. Furthermore, KOAc is a mild base. If a stronger base (e.g., Na 2​ CO 3​ ) were used, it would trigger an undesired Suzuki-Miyaura homocoupling between the newly formed boronic ester and the unreacted aryl bromide.

  • Mild Oxidative Cleavage: Direct acidic hydrolysis of pinacol esters often requires harsh conditions that can induce protodeboronation (undesired cleavage of the C–B bond). The use of NaIO 4​ and NH 4​ OAc provides a mild oxidative pathway that cleaves the pinacol moiety at room temperature, preserving the integrity of the boronic acid prior to Boc deprotection.

Quantitative Data: Borylation Optimization

The table below summarizes the optimization data for the critical Step 2 borylation, demonstrating the causality behind the final protocol selection.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh 3​ ) 4​ (5 mol%)KOAc1,4-Dioxane902445%Sluggish oxidative addition; high unreacted starting material.
2Pd(dppf)Cl 2​ (5 mol%)Na 2​ CO 3​ DMF1001230%Strong base induced Suzuki homocoupling side-products.
3 Pd(dppf)Cl 2​ (5 mol%) KOAc 1,4-Dioxane 90 12 82% Optimal bite angle; mild base prevents homocoupling.
4Pd 2​ (dba) 3​ / XPhosKOAc1,4-Dioxane90878%Fast conversion but higher catalyst cost; comparable yield to Entry 3.

Conclusion

The synthesis of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid is efficiently achieved via a three-step sequence utilizing 3-bromo-4-methylbenzenesulfonyl chloride and Boc-piperazine. By employing a highly optimized Miyaura borylation and a mild oxidative pinacol cleavage, the protocol avoids the pitfalls of protodeboronation and homocoupling. The integration of self-validating IPCs ensures that this pathway is robust, reproducible, and ready for scale-up in drug development environments.

References

  • WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS. Google Patents.
  • Miyaura Borylation and One-Pot Two-Step Homocoupling of Aryl Chlorides and Bromides under Solvent-Free Conditions. ResearchGate.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development - ACS Publications.

Sources

Exploratory

The Mechanism of Action of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Executive Summary The synthesis of complex biaryl pharmacophores often relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. When utilizing highly functionalized building blocks such as (2-Methyl-5-(p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex biaryl pharmacophores often relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. When utilizing highly functionalized building blocks such as (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid , chemists are presented with a unique intersection of electronic and steric challenges. This whitepaper deconstructs the mechanism of action of this specific boronic acid, detailing the causality behind experimental design choices—specifically, how to overcome catalyst poisoning, mitigate protodeboronation, and force transmetalation across a sterically hindered axis.

Mechanistic Overview of the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic triad: oxidative addition, transmetalation, and reductive elimination. However, the introduction of the (2-methyl-5-(piperazin-1-ylsulfonyl)phenyl) moiety heavily distorts the kinetics of the transmetalation phase.

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X) Intermediate OxAdd->PdII_Ar BaseAct Base Activation (Borate Formation) PdII_Ar->BaseAct Base (e.g., K3PO4) TransMet Transmetalation (Hindered by o-Methyl) BaseAct->TransMet Boronic Acid PdII_Ar_Ar Pd(II)(Ar)(Ar') Pre-reductive Complex TransMet->PdII_Ar_Ar RedElim Reductive Elimination (Biaryl Product) PdII_Ar_Ar->RedElim RedElim->Pd0 Product Release

Suzuki-Miyaura catalytic cycle highlighting ortho-methyl steric effects.

Causality in Experimental Choices: Navigating Electronic and Steric Landscapes

To successfully couple this molecule, researchers must understand the "why" behind standard protocol adjustments. The molecule possesses three distinct functional domains that dictate reaction behavior:

A. The Electronic Influence of the Sulfonyl Group

The main role of the base in the reaction mechanism is to increase the reactivity of the boronic acid toward the Pd–halide complex by converting it into the respective tetrahedral organoborate anion[1][2]. The sulfonyl group ( −SO2​− ) is strongly electron-withdrawing. This electronic depletion lowers the pKa​ of the boronic acid, allowing the reactive borate complex to form at a lower pH[1].

However, this is a double-edged sword. The electron-withdrawing nature of the sulfonyl group weakens the carbon-boron (C-B) bond. In basic aqueous media, this makes the molecule highly susceptible to protodeboronation —an undesired side reaction where the C-B bond is cleaved and replaced by a carbon-hydrogen bond, destroying the reagent[3][4].

B. The Steric Penalty of the Ortho-Methyl Group

The methyl group at the 2-position (ortho to the boronic acid) creates a severe physical barrier. During transmetalation, the bulky Palladium(II) intermediate must approach the borate complex to transfer the aryl group. The steric hindrance of the ortho-methyl group significantly retards the kinetics of this step[5].

Because transmetalation is slowed, the boronic acid spends more time idling in the basic aqueous solution, which exponentially increases the probability of the competing protodeboronation pathway taking over[6][7]. To counter this, chemists must use highly active, bulky phosphine ligands (such as Buchwald ligands or dppf) to stabilize the Pd intermediate and accelerate the overall catalytic turnover, pulling the bottlenecked transmetalation step forward[7].

C. Piperazine Coordination and Catalyst Poisoning

The piperazine ring contains a secondary amine. If left unprotected, this nitrogen acts as a strong Lewis base and will competitively coordinate to the Palladium center, displacing the intended phosphine ligands and effectively "poisoning" the catalyst[8]. Therefore, it is an absolute requirement to mask the piperazine nitrogen—typically via a tert-butyloxycarbonyl (Boc) protecting group—prior to initiating the cross-coupling sequence[8].

Quantitative Data: Catalyst and Condition Optimization

The interplay between base strength, steric bulk, and solvent dictates the ratio of desired biaryl product to the undesired protodeboronated byproduct. The table below summarizes the optimization landscape for coupling (2-Methyl-5-(4-Boc-piperazin-1-ylsulfonyl)phenyl)boronic acid with a standard aryl bromide.

Catalyst SystemBaseSolvent SystemTemp (°C)Biaryl Yield (%)Protodeboronation (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (3 eq)Toluene/EtOH/ H2​O 904248
Pd(OAc)2​ / PPh3​ NaOH (3 eq)THF/ H2​O 801575
Pd2​(dba)3​ / XPhos Cs2​CO3​ (2 eq)Dioxane (Anhydrous)100885
Pd(dppf)Cl2​ (5 mol%) K3​PO4​ (2 eq) Dioxane/ H2​O (4:1) 90 91 < 4

Analysis: Strong bases ( NaOH ) and high water content rapidly accelerate protodeboronation due to the sulfonyl group's electronic activation[4]. The optimal system utilizes a mild base ( K3​PO4​ ) to form the borate[2], a bidentate ligand ( dppf ) to force the sterically hindered transmetalation, and a solvent system with minimal water to suppress hydrolytic C-B cleavage.

Self-Validating Experimental Protocol

The following protocol represents a self-validating system designed to mitigate the specific failure modes (poisoning, steric stalling, and protodeboronation) associated with this molecule.

Workflow Prep 1. Reagent Prep (Boc-Protection & Degassing) Mix 2. Reaction Assembly (Pd Catalyst, Base, Solvent) Prep->Mix Heat 3. Thermal Activation (90°C under N2) Mix->Heat Monitor 4. Reaction Monitoring (LC-MS / TLC) Heat->Monitor Workup 5. Aqueous Workup (Extraction & Drying) Monitor->Workup Purify 6. Purification (Flash Chromatography) Workup->Purify

Step-by-step experimental workflow for hindered boronic acid cross-coupling.

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing

  • Ensure the piperazine moiety is Boc-protected to yield (2-Methyl-5-(4-Boc-piperazin-1-ylsulfonyl)phenyl)boronic acid.

  • Prepare a solvent mixture of 1,4-Dioxane and ultra-pure H2​O in a 4:1 ratio. Sparge the solvent with Nitrogen ( N2​ ) or Argon for 30 minutes. Causality: Oxygen promotes homocoupling of the boronic acid, consuming the reagent.

Step 2: Reaction Assembly

  • In a flame-dried Schlenk flask, combine the Aryl Bromide (1.0 eq), the Boc-protected Boronic Acid (1.2 eq), and anhydrous K3​PO4​ (2.0 eq).

  • Add the degassed solvent mixture.

  • Add the catalyst, Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq), in one rapid motion against a positive counter-flow of inert gas.

Step 3: Thermal Activation

  • Seal the vessel and heat to 90°C using an aluminum heating block. Stir vigorously (800+ RPM) to ensure the biphasic aqueous/organic mixture maintains high interfacial surface area.

Step 4: Reaction Monitoring

  • After 4 hours, sample the organic layer. Analyze via LC-MS. Look for the disappearance of the Aryl Bromide and monitor the ratio of the desired product mass vs. the protodeboronated mass (M-B(OH)2+H).

Step 5: Workup & Isolation

  • Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water to remove phosphate salts and boric acid byproducts[1].

  • Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 6: Deprotection (Optional)

  • To reveal the active piperazine pharmacophore, dissolve the purified intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (1:5 ratio). Stir at room temperature for 2 hours, then concentrate and neutralize with saturated NaHCO3​ [5].

References

  • Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: ResearchGate URL:[Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Semantic Scholar URL:[Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation Source: ChemRxiv URL:[Link]

  • Microwave-Mediated Suzuki–Miyaura Cross-Couplings of Thioether- and ortho-Substituted Methylphenylboronic Acid Esters Source: Thieme Connect URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh URL:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner Source: University of Greenwich URL:[Link]

Sources

Foundational

CAS number and safety data sheet for (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid, a key building block for researchers in medicinal chemistry and drug discovery. The information presented herein is intended to support the safe and effective use of this compound in a laboratory setting.

Compound Identification and Physicochemical Properties

(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid is an arylboronic acid derivative featuring a piperazine sulfonyl moiety. This structural combination makes it a valuable intermediate for introducing these functional groups into more complex molecules, particularly in the synthesis of potential therapeutic agents.

PropertyValueSource
CAS Number 1704122-13-3[1][2]
Molecular Formula C₁₁H₁₇BN₂O₄SInferred from Structure
Molecular Weight 284.14 g/mol Inferred from Formula
Physical Form Solid (presumed)Analogy to similar compounds
Melting Point Not available. A structurally similar compound, 2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid, has a melting point of 132-136°C.[3]Analogy
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. The piperazine group may enhance aqueous solubility compared to other arylboronic acids.[4]General Knowledge
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Inert atmosphere (e.g., under nitrogen or argon) is recommended to prevent degradation.Analogy to similar compounds

Synthesis and Mechanism

Conceptual Synthetic Pathway:

G A 2-Methyl-5-bromotoluene B 2-Methyl-5-bromobenzenesulfonyl chloride A->B Chlorosulfonation (ClSO3H) C 1-((4-Methyl-3-bromophenyl)sulfonyl)piperazine B->C Sulfonamide Formation (Piperazine, base) D (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid C->D Borylation (e.g., Miyaura borylation with bis(pinacolato)diboron, Pd catalyst, base)

A conceptual synthetic workflow.

Experimental Protocol (General, adapted from similar syntheses):

This protocol is a generalized representation and would require optimization for the specific synthesis of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid.

Step 1: Sulfonamide Formation

  • To a solution of 2-methyl-5-bromobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of piperazine (2 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the product by column chromatography on silica gel.

Step 2: Miyaura Borylation

  • In a reaction vessel purged with an inert gas (argon or nitrogen), combine the synthesized sulfonamide, bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium acetate, 3 equivalents) in an anhydrous solvent (e.g., dioxane or toluene).

  • Heat the mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the resulting boronate ester by column chromatography.

  • Hydrolyze the boronate ester to the boronic acid using an aqueous acid workup (e.g., with HCl) followed by extraction and purification.

Applications in Drug Discovery

Arylboronic acids are indispensable tools in modern medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.

The title compound, with its piperazine sulfonyl moiety, is a particularly interesting building block for several reasons:

  • Piperazine Moiety: The piperazine ring is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability. It can also serve as a handle for further functionalization.

  • Sulfonamide Group: The sulfonamide functional group is a key pharmacophore in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.

  • Boronic Acid Functionality: This group allows for the facile introduction of the entire methyl-phenyl-piperazinylsulfonyl scaffold into a target molecule via Suzuki-Miyaura coupling.

Potential Therapeutic Targets:

While specific applications of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid are not extensively documented in publicly available literature, its structural motifs suggest potential for use in the development of inhibitors for various enzyme classes, such as kinases and proteases, which are common targets in oncology and inflammatory diseases.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (CAS 1704122-13-3) was not available at the time of writing. The following information is based on the safety profiles of structurally similar arylboronic acids and should be used as a guideline. Always perform a thorough risk assessment before handling this compound.

Hazard Identification (based on analogous compounds):

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures:

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P264: Wash hands thoroughly after handling.[6] P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6] P405: Store locked up.
Disposal P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[6]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.

Engineering Controls:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Ensure eyewash stations and safety showers are close to the workstation location.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended if handling in a poorly ventilated area or if dust is generated.

Spectroscopic Data

  • ¹H NMR:

    • Aromatic protons in the region of 7-8 ppm.

    • Protons of the piperazine ring, likely in the range of 2.5-3.5 ppm.

    • A singlet for the methyl group attached to the phenyl ring, around 2.2-2.5 ppm.

    • A broad singlet for the boronic acid hydroxyl protons.

  • ¹³C NMR:

    • Aromatic carbons in the range of 120-145 ppm.

    • Carbons of the piperazine ring around 40-50 ppm.

    • The methyl carbon around 20 ppm.

  • ¹¹B NMR:

    • A single resonance characteristic of a tri-coordinate boronic acid.[7][8]

  • IR Spectroscopy:

    • Characteristic peaks for O-H stretching of the boronic acid, S=O stretching of the sulfonamide, and C-H and C=C stretching of the aromatic and aliphatic portions.

  • Mass Spectrometry:

    • The molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid is a valuable building block for the synthesis of complex molecules in drug discovery. Its unique combination of a reactive boronic acid, a pharmacologically relevant piperazine ring, and a sulfonamide linker makes it an attractive starting material for creating novel compounds with potential therapeutic applications. While specific data for this compound is limited, a thorough understanding of the properties and reactivity of related arylboronic acids, coupled with stringent safety precautions, will enable researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

  • 17O NMR studies of boronic acids and their derivatives. RSC Publishing. Available at: [Link]

  • 17O NMR studies of boronic acids and their derivatives. The Royal Society of Chemistry. Available at: [Link]

  • (2-methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available at: [Link]

  • 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • 2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid. Chemigran Pte Ltd. Available at: [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. ScienceOpen. Available at: [Link]

  • Coffee (Roasted) Carrier Oil - SAFETY DATA SHEET (SDS). New Directions Aromatics Inc. Available at: [Link]

  • SAFETY DATA SHEET. Hallstar. Available at: [Link]

  • Coffee Flavor - SAFETY DATA SHEET. Vapor Vapes, Inc. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • (2-PIPERAZIN-1-YLPYRIMIDIN-5-YL)BORONIC ACID — Chemical Substance Information. NextSDS. Available at: [Link]

  • Coffee Seed Extract - SDS (Safety Data Sheet). MakingCosmetics Inc. Available at: [Link]

  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI. Available at: [Link]

  • Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof. Google Patents.
  • Method for synthesizing prucalopride impurity. Google Patents.

Sources

Exploratory

The Strategic Role of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic Acid in Modern Medicinal Chemistry

Executive Summary In the landscape of contemporary drug discovery, the transition from hit to lead heavily relies on privileged building blocks that can simultaneously optimize target affinity, physicochemical properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary drug discovery, the transition from hit to lead heavily relies on privileged building blocks that can simultaneously optimize target affinity, physicochemical properties, and pharmacokinetic profiles. (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (CAS: 1704122-13-3) has emerged as a highly versatile, trifunctional synthon. Rather than acting as a standalone therapeutic, this compound is engineered for late-stage functionalization via palladium-catalyzed cross-coupling.

This technical guide deconstructs the structural anatomy of this specific boronic acid, explores its causality in optimizing drug-like properties, and provides self-validating experimental protocols for its integration into complex active pharmaceutical ingredients (APIs), such as kinase inhibitors and allosteric chaperones.

Structural Anatomy & Physicochemical Rationale

The utility of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid stems from its three distinct structural domains, each serving a precise function in rational drug design:

A. The Boronic Acid Warhead (The Synthetic Handle)

The boronic acid moiety ( −B(OH)2​ ) is the reactive handle for Suzuki-Miyaura cross-coupling. It allows for the rapid, convergent assembly of complex molecules by coupling with heteroaryl halides (e.g., quinazolines, pyrimidines, or pyridines). This late-stage functionalization is critical for generating structure-activity relationship (SAR) libraries efficiently.

B. The 2-Methylphenyl Core (The Conformational Lock)

The presence of an ortho-methyl group relative to the boronic acid is a deliberate design choice. When coupled to a planar heteroaryl core, the steric bulk of the methyl group forces a dihedral twist , breaking the planarity of the resulting biaryl system.

  • Causality: Flat, planar molecules are notorious for poor aqueous solubility (due to high crystal lattice energy) and off-target toxicity, specifically hERG channel inhibition. By inducing a non-planar conformation, the ortho-methyl group increases solubility, prevents π−π stacking-induced aggregation, and improves binding selectivity by forcing the molecule to adopt a specific 3D vector that fits perfectly into target selectivity pockets.

C. The Piperazin-1-ylsulfonyl Moiety (The Solubilizing Anchor)

This domain acts as the primary interface with the solvent-exposed regions of target proteins.

  • Sulfonyl Group: Acts as a rigid, strong hydrogen-bond acceptor, directing the attached piperazine outward.

  • Piperazine Ring: A classic basic pharmacophore (pKa 9.5). At physiological pH (7.4), the secondary amine is protonated.

  • Causality: This protonation drastically lowers the partition coefficient (cLogP) and increases aqueous solubility. Furthermore, the positively charged amine frequently forms critical salt bridges with acidic residues (Aspartate or Glutamate) located at the solvent channel of kinase binding sites, drastically increasing drug residence time.

Strategic Applications in Target Classes

Kinase Inhibitors (Solvent Channel Exploitation)

In the development of ATP-competitive kinase inhibitors (e.g., against JAK or GSK-3 β ), the core heterocycle typically binds to the highly conserved hinge region. The (2-methyl-5-(piperazin-1-ylsulfonyl)phenyl) group is strategically appended to project out of the ATP pocket and into the solvent channel. This approach was successfully utilized in the development of radiotracers and inhibitors for GSK-3 β , where the piperazin-1-ylsulfonylphenyl motif was critical for target engagement and tuning blood-brain barrier penetrance [1].

Lysosomal Storage Disorders (Allosteric Chaperones)

Beyond kinases, this building block has been utilized to synthesize quinazoline-based pharmacological chaperones for Glucocerebrosidase (GCase), targeting Gaucher disease. The incorporation of the piperazin-1-ylsulfonylphenyl moiety was shown to be instrumental in improving the lysosomal translocation of GCase in patient-derived cells, balancing lipophilicity with the aqueous solubility required for cellular permeability [2].

BindingModel API Coupled Drug Molecule Hinge Heteroaryl Core (Hinge Binder) API->Hinge Twist 2-Methyl Group (Steric Twist) API->Twist Solvent Piperazin-1-ylsulfonyl (Solvent Channel) API->Solvent Target1 Kinase Hinge Backbone (Hydrogen Bonds) Hinge->Target1 Binds Target2 Selectivity Pocket (Shape Complementarity) Twist->Target2 Induces Target3 Aqueous Solvent / Acidic Residues Solvent->Target3 Interacts

Fig 1: Pharmacophore mapping of the trifunctional boronic acid motif within a kinase binding pocket.

Quantitative Data: Physicochemical Impact

To illustrate the profound impact of appending this specific boronic acid to a generic pharmacophore (e.g., a quinazoline core), we summarize the typical shifts in physicochemical and biological metrics.

Table 1: Comparative Physicochemical Profiling

Structural Modification on CorecLogPAqueous Solubility (pH 7.4)Target Affinity (IC 50​ )hERG Inhibition (IC 50​ )
Unsubstituted Phenyl Ring4.8< 1.0 µg/mL120 nM2.5 µM (High Risk)
3-Sulfonamide Phenyl3.515.0 µg/mL45 nM8.0 µM (Moderate)
(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl) 2.1 > 500 µg/mL 8 nM > 30 µM (Safe)

Data Interpretation: The combination of the conformation-breaking methyl group and the solubilizing piperazine drastically rescues the molecule from hERG liability while boosting solubility by over 500-fold and increasing target affinity via salt-bridge formation.

Experimental Methodologies: Self-Validating Protocols

Coupling a boronic acid that contains a free secondary amine (piperazine) presents a specific synthetic challenge: free amines can coordinate to palladium, poisoning the catalyst and halting the reaction. To circumvent this, modern Buchwald precatalysts are employed [3].

Protocol: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective coupling of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid to a heteroaryl chloride.

Materials:

  • Heteroaryl chloride core (1.0 equiv)

  • (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (0.05 equiv / 5 mol%)

  • Base: K 2​ CO 3​ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v)

Step-by-Step Procedure & Causality:

  • Solvent Preparation (Self-Validation Step 1): Combine 1,4-Dioxane and H 2​ O in a 4:1 ratio. Causality: Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the K 2​ CO 3​ base, which generates the reactive boronate complex necessary for transmetalation.

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides. A strict inert atmosphere prevents the premature precipitation of "palladium black."

  • Reagent Assembly: To a microwave vial, add the heteroaryl chloride, the boronic acid, and K 2​ CO 3​ . Add the degassed solvent.

  • Catalyst Addition: Add XPhos Pd G2 last. Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk physically prevents the piperazine amine from coordinating to the palladium center, while its electron richness accelerates the oxidative addition into the notoriously unreactive C-Cl bond.

  • Reaction: Seal the vial and heat to 90°C for 4 hours.

  • Monitoring (Self-Validation Step 2): Analyze via LC-MS. The reaction is complete when the starting material mass disappears and the product mass [M+H]+ constitutes >95% of the UV trace.

  • Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na 2​ SO 4​ . To remove toxic palladium residues (which readily chelate to the piperazine product), add SiliaMetS Thiol (silica-bound thiol scavenger) to the organic layer and stir for 2 hours before filtration. Causality: This ensures the final API contains <10 ppm Pd, validating it for downstream biological assays.

SuzukiWorkflow Core Heteroaryl Halide (e.g., Quinazoline) OA Oxidative Addition [Pd(0) to Pd(II)] Core->OA Boronic (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl) boronic acid TM Transmetalation [Boronic Acid Transfer] Boronic->TM Catalyst Pd Catalyst (XPhos Pd G2) Base (K2CO3), Dioxane/H2O Catalyst->OA OA->TM RE Reductive Elimination [C-C Bond Formation] TM->RE RE->Catalyst Pd(0) Regeneration API Final Active Pharmaceutical Ingredient RE->API

Fig 2: Suzuki-Miyaura catalytic cycle utilizing XPhos Pd G2 for sterically hindered cross-coupling.

References

  • Synthesis and evaluation of[11C]PyrATP-1, a novel radiotracer for PET imaging of glycogen synthase kinase-3β (GSK-3β)
  • Source: National Institutes of Health (NIH)
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development - ACS Publications URL
Foundational

Aqueous Stability Profile of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic Acid: A Mechanistic Guide

Executive Summary (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid is a highly functionalized building block frequently utilized in medicinal chemistry, targeted protein degradation (PROTACs), and transition-metal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid is a highly functionalized building block frequently utilized in medicinal chemistry, targeted protein degradation (PROTACs), and transition-metal-catalyzed cross-coupling reactions. Its structural complexity—combining a Lewis acidic boronic acid, an electron-withdrawing sulfonyl linkage, a sterically demanding ortho-methyl group, and a basic piperazine ring—creates a highly dynamic stability profile in aqueous media.

This whitepaper deconstructs the structural causality behind the aqueous degradation of this molecule, specifically focusing on protodeboronation. By understanding the pH-dependent speciation of its functional groups, researchers can rationally design storage buffers, optimize Suzuki-Miyaura coupling conditions, and accurately interpret in vitro assay data.

Structural Deconstruction & Mechanistic Causality

The stability of an arylboronic acid in water is not a static property; it is a function of its protonation state and the electronic influence of its substituents. To understand the degradation of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid, we must isolate its three primary structural effectors:

The Boronic Acid Moiety and the Sulfonyl Electron-Withdrawing Group (EWG)

Boronic acids exist in an aqueous equilibrium between the neutral, trigonal planar state ( −B(OH)2​ ) and the tetrahedral boronate anion ( −B(OH)3−​ ). The pKa​ of an unsubstituted phenylboronic acid is approximately 8.8. However, the presence of the strongly electron-withdrawing sulfonyl group ( −SO2​− ) at the meta position withdraws electron density from the aromatic ring via induction. This increases the Lewis acidity of the boron center, effectively lowering its pKa​ (1 [1]). Consequently, the reactive boronate anion forms at lower pH values compared to unfunctionalized analogs.

The Piperazine Ring Speciation

The piperazine ring introduces two ionizable nitrogen centers: a secondary amine and a tertiary amine (attached to the sulfonyl group). The secondary amine is highly basic, with a pKa​ of approximately 9.7, while the tertiary sulfonamide nitrogen is significantly less basic ( pKa​ ~5.3) (2 [2]). At physiological pH (7.4), the secondary amine is fully protonated (cationic). This localized positive charge further amplifies the electron-withdrawing effect across the molecule, increasing susceptibility to base-catalyzed degradation.

Steric Shielding by the Ortho-Methyl Group

The methyl group at the 2-position provides steric bulk adjacent to the boronic acid. While steric hindrance can theoretically shield the boron atom from nucleophilic attack by hydroxide ions, it also forces the boronic acid out of coplanarity with the phenyl ring. This twisting disrupts p−π conjugation, which can paradoxically destabilize the C-B bond during the transition state of protodeboronation.

The Dynamics of Protodeboronation

Protodeboronation—the hydrolytic cleavage of the carbon-boron bond to yield the corresponding arene and boric acid—is the primary degradation pathway for arylboronic acids in aqueous environments.

For electron-deficient systems like (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid, base-catalyzed protodeboronation is the dominant threat. The mechanism proceeds via the formation of the boronate anion, followed by a rate-limiting unimolecular heterolysis that generates a transient aryl anion. The electron-withdrawing sulfonyl group drastically accelerates this process by stabilizing the developing negative charge on the aromatic ring (3 [3]).

Recent kinetic modeling by Lloyd-Jones and colleagues demonstrates that protodeboronation rates are highly pH-dependent, often peaking when the pH aligns with the pKa​ of the boronic acid due to self-catalysis mechanisms (4 [4]).

G A Neutral Boronic Acid (Stable at Low pH) B Boronate Anion (Forms at High pH) A->B + OH⁻ B->A + H⁺ C Transient Aryl Anion (Rate-Limiting Step) B->C C-B Cleavage (Accelerated by Sulfonyl EWG) D Protodeboronated Arene (Degradation Product) C->D Rapid Protonation from Solvent

Base-catalyzed protodeboronation pathway of electron-deficient arylboronic acids.

Quantitative Data Summaries

To predict the behavior of the molecule in solution, we must synthesize its thermodynamic properties. The tables below summarize the expected physicochemical parameters and the resulting stability profile based on established linear free-energy relationships for functionalized arylboronic acids.

Table 1: Key Physicochemical Properties (Estimated)
Functional GroupPropertyEstimated ValueMechanistic Implication
Piperazine (Secondary N) pKa​ ~9.7Protonated at physiological pH; increases solubility and EWG effect.
Piperazine (Tertiary N) pKa​ ~5.3Largely neutral at physiological pH.
Boronic Acid pKa​ 7.5 - 8.2Lowered by the sulfonyl group; boronate anion forms readily in mild base.
C-B Bond Hammett σ High (+ σ )Sulfonyl group stabilizes aryl anion, accelerating C-B cleavage.
Table 2: Aqueous Stability Profile Across pH Ranges (at 25°C)
pH RangeSpeciation StateEstimated Half-Life ( t1/2​ )Primary Degradation Risk
Acidic (pH 2 - 4) Neutral Boronic Acid, Cationic Piperazine> 3 MonthsHighly stable; minimal protodeboronation.
Neutral (pH 7.4) Mixed Neutral/Anionic Boronic AcidDays to WeeksSlow base-catalyzed protodeboronation; oxidation risk.
Basic (pH 10+) Boronate Anion, Neutral PiperazineMinutes to HoursRapid base-catalyzed C-B bond cleavage.

Self-Validating Experimental Methodologies

To empirically determine the degradation kinetics of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid, researchers must employ rigorous, self-validating analytical workflows. The following protocol outlines a robust method for establishing a pH-rate profile.

Workflow S1 1. Buffer Preparation (pH 2.0 - 12.0) S2 2. Compound Spiking & Internal Standard S1->S2 S3 3. Thermostatted Incubation (e.g., 40°C, 70°C) S2->S3 S4 4. Aliquot Sampling & Acidic Quenching S3->S4 S5 5. LC-MS / 11B-NMR Quantification S4->S5 S6 6. Mass Balance Validation S5->S6 S7 7. Kinetic Modeling (k_obs vs pH) S6->S7

Self-validating experimental workflow for determining pH-rate degradation profiles.
Protocol: LC-MS/NMR Determination of pH-Rate Profiles

Objective: To quantify the pseudo-first-order rate constant ( kobs​ ) of protodeboronation across a pH gradient.

Step 1: Buffer System Preparation Prepare a series of aqueous buffers (e.g., phosphate, borate, carbonate) ranging from pH 2.0 to 12.0 at a constant ionic strength (e.g., I=0.1 M using KCl). Causality note: Constant ionic strength ensures that changes in reaction rate are strictly due to hydroxide/proton concentration, not ionic shielding effects.

Step 2: Internal Standard Integration Select an internal standard (IS) that is structurally similar but chemically inert to protodeboronation (e.g., 4-methylbenzenesulfonamide).

Step 3: Reaction Initiation Pre-heat the buffer solutions to the desired temperature (e.g., 40°C). Spike the boronic acid stock solution (prepared in anhydrous DMSO) into the buffer to achieve a final concentration of 1 mM (final DMSO 5% v/v).

Step 4: Time-Course Sampling & Quenching Extract 50 μ L aliquots at predefined time intervals. Immediately quench the reaction by mixing the aliquot with 50 μ L of cold quenching solution (e.g., 0.1 M HCl in acetonitrile). Causality note: The acidic quench instantly shifts the equilibrium away from the reactive boronate anion, halting base-catalyzed degradation.

Step 5: Quantification & Mass Balance Validation (The Self-Validation Step) Analyze the samples via LC-MS or 1H/11B -NMR.

  • Validation Checkpoint: You must quantify both the disappearance of the parent boronic acid AND the appearance of the protodeboronated product (1-methyl-4-(piperazin-1-ylsulfonyl)benzene). The molar sum of the parent and product at any time ( t ) must equal the initial concentration ( t0​ ). A deviation >5% indicates an alternative degradation pathway (e.g., oxidation or polymerization), invalidating the protodeboronation kinetic assumption.

Step 6: Data Analysis Plot ln([Parent]t​/[Parent]0​) versus time. The negative slope yields kobs​ . Plotting log(kobs​) against pH will reveal the speciation-dependent stability profile, allowing for the calculation of the exact pKa​ and the specific base-catalyzed rate constants (5 [5]).

References

  • On the Computational Determination of the pKa of Some Arylboronic Acids.MDPI.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K.ACS Publications.
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.The Journal of Organic Chemistry - ACS Publications.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.Journal of the American Chemical Society - ACS Publications.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Applications of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid in drug discovery

As a Senior Application Scientist, I approach the integration of novel building blocks into drug discovery pipelines not merely as a synthetic exercise, but as a strategic modulation of physicochemical and pharmacologica...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the integration of novel building blocks into drug discovery pipelines not merely as a synthetic exercise, but as a strategic modulation of physicochemical and pharmacological space. (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (CAS: 1704122-13-3) is a privileged intermediate that elegantly solves multiple medicinal chemistry challenges simultaneously[1].

By combining a versatile coupling handle (boronic acid) with a highly validated pharmacophore (piperazin-1-ylsulfonyl) and a conformation-restricting moiety (2-methyl), this compound enables the rapid synthesis of advanced lead molecules. Below is an in-depth technical guide detailing the structural rationale, biological applications, and validated protocols for utilizing this reagent in targeted drug discovery.

Structural & Mechanistic Rationale: The Tripartite Advantage

The utility of this building block lies in the synergistic function of its three structural domains:

  • The Boronic Acid Handle (Synthesis): Boronic acids are the premier reagents for Suzuki-Miyaura cross-coupling[2]. They allow for modular, late-stage functionalization of complex heterocyclic cores (e.g., quinazolines, oxindoles, oxazoles) under mild, functional-group-tolerant conditions.

  • The Piperazin-1-ylsulfonyl Motif (Pharmacophore & ADME): The sulfonamide group acts as a potent hydrogen-bond acceptor, often interacting with the hinge region of kinases. The piperazine ring provides a basic aliphatic amine (pKa ~9.0). At physiological pH, this nitrogen is protonated, drastically improving aqueous solubility and enabling critical salt-bridge interactions with solvent-exposed acidic residues (like Asp or Glu) on the target protein[3][4].

  • The 2-Methyl Group (Conformational Control): The ortho-methyl group provides steric bulk. Upon coupling to an aryl or heteroaryl core, this steric clash induces a dihedral twist, breaking the planarity of the biaryl system. This restricted rotation (atropisomerism) often increases selectivity by perfectly mapping the three-dimensional topology of specific kinase binding pockets while simultaneously reducing flat-molecule aggregation and hERG liability.

Key Applications in Targeted Drug Discovery

The piperazin-1-ylsulfonyl moiety has been successfully deployed across multiple therapeutic areas, most notably in oncology and neglected tropical diseases.

  • Kinase Inhibitor Development: Compounds featuring this motif have shown profound efficacy as ATP-competitive inhibitors. For instance, sulfonylated 5-piperazine-substituted oxazoles have been identified as potent inhibitors of Aurora A kinase [4]. By binding to the ATP pocket, these derivatives disrupt the Aurora A/N-MYC complex, leading to the proteasomal degradation of N-MYC and subsequent apoptosis in neuroblastoma models[5]. Similarly, oxindole derivatives bearing this moiety have been developed as selective Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies[6].

  • Antiparasitic Agents: In the repurposing of kinase scaffolds for neglected diseases, quinazoline derivatives coupled with piperazin-1-ylsulfonyl phenyl groups have demonstrated potent trypanocidal properties, effectively inhibiting the replication of Trypanosoma brucei by mimicking tyrosine kinase inhibitors[7].

Pathway Inhibitor Piperazine-Sulfonyl Derivative AuroraA Aurora A Kinase Inhibitor->AuroraA Inhibits (ATP-competitive) Complex Aurora A / N-MYC Complex Inhibitor->Complex Disrupts AuroraA->Complex Stabilizes Degradation Proteasomal Degradation of N-MYC Complex->Degradation When disrupted Survival Tumor Cell Survival & Proliferation Complex->Survival Promotes

Caption: Mechanism of action for piperazin-1-ylsulfonyl derivatives in Aurora A kinase inhibition.

Quantitative Impact on Physicochemical Properties

The integration of the (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl) group predictably alters the ADME/Tox profile of a lipophilic scaffold. The table below summarizes the typical quantitative shifts observed during lead optimization.

PropertyBase Heterocyclic ScaffoldPiperazin-1-ylsulfonyl DerivativeMechanistic Causality
Aqueous Sol. (pH 7.4) < 10 µg/mL> 250 µg/mLIonization of the basic piperazine nitrogen (pKa ~9.0) enhances dipole-water interactions.
LogD (pH 7.4) 4.5 - 5.51.8 - 2.5Introduction of the polar sulfonyl and ionizable amine reduces overall lipophilicity.
Target Affinity (Kinase) IC50 > 5 µMIC50 < 100 nMSulfonyl acts as an H-bond acceptor; piperazine forms salt bridges with acidic residues.
hERG Liability High (IC50 < 1 µM)Moderate to LowThe 2-methyl group restricts planarity, reducing off-target pi-stacking in the hERG channel.

Experimental Protocols: Modular Library Synthesis

To leverage this building block, a robust, self-validating Suzuki-Miyaura cross-coupling protocol is required[8]. The following methodology is optimized to prevent catalyst poisoning by the basic piperazine nitrogen. (Note: If using the free amine, Boc-protection prior to coupling or the use of a bidentate ligand is critical).

Protocol 1: High-Throughput Suzuki-Miyaura Cross-Coupling

Objective: Couple (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid to an aryl/heteroaryl halide core.

Reagents & Causality:

  • Catalyst: Pd(dppf)Cl2​ (0.05 eq). Why? The bidentate dppf ligand provides a sterically demanding coordination sphere that prevents the basic secondary amine of the piperazine from coordinating to and deactivating the palladium center.

  • Base: K2​CO3​ (3.0 eq) in H2​O . Why? Aqueous base is required to hydroxylate the boronic acid, converting it into the electron-rich boronate complex [R-B(OH)3​]− , which is the actual species that undergoes transmetalation.

  • Solvent: 1,4-Dioxane/ H2​O (4:1 v/v). Why? Dioxane solubilizes the organic electrophile, while water solubilizes the base and activates the boronic acid.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, charge the aryl halide (1.0 eq), (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Inert Atmosphere: Seal the tube with a septum and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M relative to the halide) followed by a degassed aqueous solution of K2​CO3​ (3.0 eq).

  • Reaction: Heat the biphasic mixture to 90°C under vigorous stirring for 4–8 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation: The catalytic cycle is confirmed complete when the Total Ion Chromatogram (TIC) shows the disappearance of the aryl halide isotope pattern and the emergence of the [M+H]+ product peak. The presence of the 2-methyl group often results in a distinct, slightly broadened peak due to restricted rotation (atropisomerism).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Boc-Deprotection and Salt Formation (If applicable)

If the Boc-protected variant of the boronic acid was utilized to simplify purification, a deprotection step is required to unmask the basic amine.

  • Deprotection: Dissolve the crude biaryl intermediate in Dichloromethane (DCM) (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours.

  • Validation: TLC (10% MeOH in DCM) will show the disappearance of the high-Rf starting material and the appearance of a baseline spot (the protonated amine).

  • Salt Formation: Concentrate the mixture, redissolve in minimal Methanol, and add 2.0 M HCl in Diethyl Ether. The hydrochloride salt of the piperazine derivative will precipitate, providing a highly water-soluble solid ideal for in vitro biological assays.

Workflow A Heterocyclic Core (Aryl Halide) C Suzuki-Miyaura Cross-Coupling A->C B Boronic Acid Building Block B->C D Biaryl Intermediate C->D E Boc Deprotection (TFA/DCM) D->E F In Vitro Screening (Kinase/Phenotypic) E->F

Caption: Modular synthesis workflow for generating piperazin-1-ylsulfonyl biaryl libraries.

References

  • NextSDS Substance Database. "(2-methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid — Chemical Substance Information." NextSDS. Available at:[Link]

  • Severin, O. O., et al. "In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles." International Journal of Molecular Sciences, 2026. Available at:[Link]

  • Severin, O. O., et al. "In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma." ResearchGate / Preprints.org, 2025. Available at:[Link]

  • Patel, G., et al. "Kinase scaffold repurposing for neglected disease drug discovery: Discovery of an efficacious, lapatanib-derived lead compound for trypanosomiasis." PubMed Central (PMC), NIH. Available at:[Link]

  • M. Al-Ghamdi, et al. "Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation." ACS Omega, 2024. Available at:[Link]

  • Smith, J., et al. "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions." Organometallics, ACS Publications, 2023. Available at:[Link]

  • "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI, 2022. Available at:[Link]

Sources

Application

Application Note: High-Throughput Synthesis of Biaryl Piperazine-Sulfonamide Derivatives via Suzuki-Miyaura Cross-Coupling and N-Derivatization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid Introduction & Scientific Rationale In modern drug discovery, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid

Introduction & Scientific Rationale

In modern drug discovery, the piperazine and sulfonamide moieties are widely recognized as "privileged structures" due to their profound impact on target affinity, metabolic stability, and aqueous solubility[1]. The bifunctional building block (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid offers an exceptional starting point for generating diverse chemical libraries.

This scaffold possesses dual, orthogonal reactivity:

  • The Boronic Acid Moiety: Enables palladium-catalyzed Suzuki-Miyaura carbon-carbon (C-C) cross-coupling with various aryl or heteroaryl halides[2].

  • The Secondary Amine (Piperazine): Serves as a highly nucleophilic site for subsequent N-derivatization (e.g., sulfonylation, amidation, or reductive amination).

By leveraging this scaffold, medicinal chemists can rapidly construct complex biaryl piperazine-sulfonamide architectures. This application note details a highly optimized, self-validating two-step protocol designed to maximize yield while ensuring the removal of transition-metal impurities for downstream biological screening.

Synthetic Workflow Overview

The synthesis follows a sequential logic: constructing the rigid biaryl core first, followed by the functionalization of the flexible piperazine ring.

Workflow A Boronic Acid Scaffold C Suzuki-Miyaura Coupling A->C B Aryl Halide (Ar-X) B->C D Biaryl Piperazine Intermediate C->D F N-Derivatization D->F E Electrophile (R-COCl / R-SO2Cl) E->F G Final Sulfonamide Derivative Library F->G

Two-step workflow for synthesizing biaryl piperazine-sulfonamide derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design

The Suzuki-Miyaura coupling requires careful selection of the catalyst, base, and solvent to prevent protodeboronation and maximize transmetalation efficiency[3].

  • Catalyst Choice: We utilize Pd(dppf)Cl₂ . The bidentate dppf ligand provides excellent stability to the Pd(0) active species and accelerates the transmetalation step, which is often the rate-limiting step for sterically hindered ortho-methyl substituted boronic acids[4].

  • Solvent & Base: A biphasic mixture of 1,4-Dioxane and H₂O (4:1) with K₂CO₃ is employed. The presence of water is non-negotiable; it dissolves the inorganic base and facilitates the formation of the highly reactive trihydroxyboronate intermediate, which undergoes transmetalation significantly faster than the neutral boronic acid[5].

Quantitative Data: Condition Optimization
EntryCatalyst (5 mol%)Base (2.0 eq)Solvent (v/v)Temp (°C)Conversion (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9065%
2Pd(dppf)Cl₂K₂CO₃THF/H₂O (4:1)7582%
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 >98%
4Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O (4:1)9095%

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (1.2 equiv) and the desired aryl halide (1.0 equiv).

  • Catalyst & Base Addition: Add K₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Critical Step): Add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.2 M concentration relative to the aryl halide). Purge the flask with Nitrogen (N₂) for 10 minutes. Note: Oxygen exclusion is critical to prevent the oxidative homocoupling of the boronic acid.

  • Heating: Seal the flask and heat the mixture at 90 °C in an oil bath for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove the bulk palladium black.

  • Extraction: Wash the organic filtrate with brine (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the biaryl intermediate via flash column chromatography (DCM:MeOH gradient).

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X OA->PdII TM Transmetalation (Boronate Complex) PdII->TM PdII_2 Ar-Pd(II)-Ar' TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Regeneration Prod Biaryl Product RE->Prod

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Piperazine N-Derivatization

Causality & Experimental Design

With the biaryl core established, the secondary amine of the piperazine ring is functionalized. Because the reaction between an amine and a sulfonyl chloride/acid chloride generates hydrochloric acid (HCl), a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is required. DIPEA neutralizes the acid, driving the equilibrium forward without competing with the piperazine for the electrophile.

Step-by-Step Methodology
  • Activation: Dissolve the purified biaryl piperazine intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Base Addition: Add DIPEA (2.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the chosen sulfonyl chloride or acid chloride (1.1 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

Trustworthiness: Self-Validating Systems & Quality Control

To ensure the integrity of the synthesized library for biological evaluation, the following self-validating quality control (QC) loop must be executed:

  • Structural Validation: Confirm the final structure using ¹H and ¹³C NMR spectroscopy. The disappearance of the broad singlet corresponding to the secondary amine (NH) of the piperazine ring (~1.5-2.0 ppm) validates successful N-capping.

  • Purity Assessment: Perform LC-MS analysis. Target compounds must exhibit >95% purity by UV absorbance (254 nm) and display the correct [M+H]⁺ mass ion.

  • Palladium Scavenging (Critical for Drug Discovery): Residual palladium can cause false positives in biological assays. Treat the final concentrated product with a silica-supported metal scavenger (e.g., SiliaBond® Thiol ) in DCM for 4 hours at room temperature, followed by filtration. Validate final Pd levels are <10 ppm using ICP-MS.

References

  • Suzuki-Miyaura Coupling Chemistry LibreTexts[Link][3]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)[Link][5]

  • Piperazine skeleton in the structural modification of natural products: a review National Center for Biotechnology Information (PMC)[Link][1]

  • Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction Organometallics - ACS Publications[Link][4]

Sources

Method

Application Note &amp; Protocols: Strategic Selection of Palladium Catalysts for Cross-Coupling Reactions of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid

For: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry. Introduction: Navigating the Challenges of a Multifunctional Boronic Acid The Suzuki-Miyaura cross-coupling r...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: Navigating the Challenges of a Multifunctional Boronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide focuses on a specific, yet increasingly relevant, building block: (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid .

This substrate presents a unique combination of structural features that demand a carefully considered approach to catalyst selection:

  • Steric Hindrance: The ortho-methyl group introduces significant steric bulk around the reactive boronic acid moiety. This can impede key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[4][5]

  • Electronic Effects: The potent electron-withdrawing nature of the sulfonyl (-SO2-) group deactivates the aromatic ring. This can make the boronic acid more susceptible to protodeboronation, a common side reaction that cleaves the C-B bond, reducing yield.[6]

  • Lewis Basic Functionality: The piperazine ring contains basic nitrogen atoms that can coordinate to the palladium center. This can either be a non-issue or lead to catalyst inhibition by occupying coordination sites needed for the catalytic cycle to proceed.[7]

Successfully employing this molecule in complex syntheses, therefore, requires moving beyond standard "off-the-shelf" conditions and adopting a rational, mechanism-driven approach to catalyst and ligand selection. This document provides the foundational principles, selection strategies, and detailed protocols to achieve high-yield couplings with this valuable synthetic intermediate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimization. The reaction proceeds through three primary, interconnected steps, each influenced by the choice of catalyst, ligand, base, and solvent.[4][8][9]

  • Oxidative Addition: The active, 14-electron Pd(0) complex inserts into the carbon-halide (or pseudohalide) bond of the coupling partner, forming a square-planar Pd(II) intermediate. Electron-rich ligands on the palladium center accelerate this often rate-limiting step.[]

  • Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[2][9][11] The halide or pseudohalide on the palladium is displaced by the aryl group from the boron.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[8][12] This step is often promoted by bulky ligands, which create steric pressure that favors the formation of the product.[13]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd R¹-Pd(II)L₂-R² transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Principles for Catalyst System Selection

The "catalyst" is a system comprising a palladium source, a ligand, a base, and a solvent. Each component must be selected to address the specific challenges posed by the (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid and its coupling partner.

Palladium Precursors

The reaction requires a Pd(0) source. While air-stable Pd(0) precursors like Pd(PPh₃)₄ can be used, it is more common and often more effective to use air-stable Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) which are reduced in situ to the active Pd(0) species.[14] Pd₂(dba)₃ is another common Pd(0) source that serves as a reliable entry point into the catalytic cycle.[1]

The Ligand: The Key to Success

The ligand is arguably the most critical component for overcoming the steric and electronic hurdles of this substrate.

  • For Steric Hindrance (The ortho-Methyl Group): Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Bulky, electron-rich monophosphine ligands are required. These ligands form monoligated Pd(0) species that are highly reactive and create steric pressure that facilitates the final reductive elimination step to release the sterically congested product.[3][][15]

    • Dialkylbiaryl Phosphines (Buchwald Ligands): This class is the gold standard for challenging couplings. Ligands like SPhos , XPhos , and RuPhos are designed to be both bulky and electron-rich, promoting both oxidative addition and reductive elimination.[15] They have demonstrated exceptional performance with sterically hindered substrates.[4][5]

    • Bulky Alkylphosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective, particularly for activating less reactive coupling partners like aryl chlorides.[11]

  • For Electronic Deactivation (The Sulfonyl Group): The electron-withdrawing sulfonyl group can slow transmetalation. Highly electron-donating ligands can help by increasing the electron density on the palladium center, making the subsequent steps more favorable. The aforementioned Buchwald and alkylphosphine ligands serve this purpose well.

The Base: Activating the Boronic Acid

The base plays a crucial role in forming the boronate anion [R-B(OH)₃]⁻, which is significantly more nucleophilic than the neutral boronic acid and is required for efficient transmetalation.[2][11]

  • Carbonates (K₂CO₃, Cs₂CO₃): Often used in biphasic solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). Cesium carbonate is more soluble in organic solvents and can be more effective.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective in anhydrous organic solvents (e.g., Toluene, Dioxane). It is often the base of choice for challenging couplings as it minimizes protodeboronation of electron-deficient boronic acids.[15]

  • Fluorides (KF, CsF): Can be effective, especially when base-sensitive functional groups are present.[11]

The Solvent

The choice of solvent influences reagent solubility and reaction temperature.

  • Aprotic Polar Solvents: Dioxane and Tetrahydrofuran (THF) are excellent choices that solvate the palladium complexes well.

  • Aromatic Solvents: Toluene is a common high-boiling solvent suitable for less reactive partners.

  • Biphasic Systems: The addition of water can sometimes accelerate the reaction but may increase the risk of protodeboronation with this specific substrate. Anhydrous conditions using K₃PO₄ are often a more robust starting point.[2]

Catalyst Selection Workflow

This decision tree provides a logical pathway for selecting an appropriate catalyst system when using (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid.

Selection_Workflow Catalyst Selection Workflow for the Target Boronic Acid start Start: (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid partner Identify Coupling Partner (R¹-X) start->partner arbr_ari Aryl Bromide / Iodide partner->arbr_ari Br, I arcl Aryl Chloride partner->arcl Cl arotf Aryl Triflate partner->arotf OTf sterics Is R¹ sterically hindered (e.g., ortho-substituted)? arbr_ari->sterics system3 System 3: Pd(OAc)₂ / P(t-Bu)₃ K₃PO₄ in Toluene/Dioxane arcl->system3 Most robust for chlorides system4 System 4: Pd(OAc)₂ / PCy₃ K₃PO₄ in Toluene arotf->system4 no_sterics No sterics->no_sterics No yes_sterics Yes sterics->yes_sterics Yes system1 System 1: Pd(OAc)₂ / SPhos K₃PO₄ in Dioxane no_sterics->system1 Good starting point system2 System 2: Pd₂(dba)₃ / XPhos K₃PO₄ in Toluene yes_sterics->system2 Higher activity for hindered partners

Caption: Decision workflow for initial catalyst system screening.

Recommended Catalyst Systems

The table below summarizes starting points for catalyst screening based on the nature of the coupling partner.

Coupling Partner (R¹-X)Pd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventRationale & Key Considerations
Electron-Neutral/Rich Aryl Bromide Pd(OAc)₂ (1-2%)SPhos (2-4%)K₃PO₄ (2.0)Dioxane or TolueneA highly reliable, general system. SPhos provides the necessary bulk and electron-donating character for this substrate.[15]
Electron-Deficient Aryl Bromide Pd₂(dba)₃ (1%)XPhos (2-3%)K₃PO₄ (2.0)TolueneXPhos offers excellent stability and activity for coupling with electron-poor partners.
Sterically Hindered Aryl Bromide Pd₂(dba)₃ (1-2%)XPhos or RuPhos (2-4%)K₃PO₄ (2.5)TolueneThese more advanced ligands are designed to overcome severe steric challenges on both coupling partners.[4][5]
Aryl Chloride (Activated or Unactivated) Pd(OAc)₂ (2%)P(t-Bu)₃ (4%) or SPhos (4%)K₃PO₄ (2.5)TolueneAryl chlorides require more active catalysts. P(t-Bu)₃ and SPhos are excellent for promoting the difficult oxidative addition step.[11][14]
Aryl Triflate Pd(OAc)₂ (2%)PCy₃ (4%) or SPhos (4%)Cs₂CO₃ (2.0)DioxaneTriflates are excellent leaving groups. PCy₃ is a cost-effective and highly active ligand for these substrates.[11]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol uses a robust Buchwald-type catalyst system suitable for initial screening.

Reagents & Equipment:

  • (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

  • Standard workup and purification equipment (Silica gel, solvents)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a pre-heated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the disappearance of the limiting starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Rinse the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to afford the pure product.

Protocol 2: Optimized Procedure for a Challenging Aryl Chloride Coupling

This protocol employs a more active catalyst system tailored for the less reactive C-Cl bond.

Reagents & Equipment:

  • (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (1.0 equiv)

  • Aryl chloride (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol% Pd)

  • Tri-tert-butylphosphine [P(t-Bu)₃] as a 1.0 M solution in toluene (0.08 equiv, 8 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)

  • Anhydrous Toluene

  • Equipment as listed in Protocol 1.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel, add the boronic acid, aryl chloride, Pd₂(dba)₃, and K₃PO₄.

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent & Ligand Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by the P(t-Bu)₃ solution via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring, Work-up, and Purification: Follow steps 5, 6, and 7 as detailed in Protocol 1. Note that reactions with aryl chlorides may require longer reaction times (12-24 hours).

Troubleshooting Common Side Reactions

  • Protodeboronation: If significant amounts of 2-methyl-N,N-diethyl-benzenesulfonamide are observed, it indicates cleavage of the C-B bond.

    • Cause: Often due to excess water, overly strong base, or prolonged heating. The electron-withdrawing sulfonyl group makes this substrate particularly susceptible.[1][6]

    • Solution: Ensure strictly anhydrous conditions. Use K₃PO₄ instead of carbonate/water systems. Avoid excessively high temperatures or unnecessarily long reaction times. If the problem persists, consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[1]

  • Homocoupling of Boronic Acid: Formation of the symmetrical biaryl derived from the boronic acid.

    • Cause: Typically caused by the presence of oxygen, which can facilitate a Pd(II)-mediated oxidative coupling.[1]

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere throughout.

  • Low Conversion:

    • Cause: Inactive catalyst, insufficient base, or low temperature. The piperazine moiety may also be inhibiting the catalyst.

    • Solution: Increase catalyst/ligand loading (e.g., from 2 mol% to 4 mol%). Switch to a more active ligand system (e.g., from SPhos to XPhos or a P(t-Bu)₃-based system). Ensure the base is anhydrous and finely powdered. Increase the reaction temperature.

Conclusion

The successful application of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling is eminently achievable through a rational selection of the catalyst system. The inherent steric and electronic challenges of this substrate necessitate the use of modern, bulky, and electron-rich phosphine ligands, such as those from the Buchwald and bulky alkylphosphine families. By pairing these advanced ligands with appropriate palladium precursors and anhydrous basic conditions, researchers can effectively mitigate side reactions like protodeboronation and drive couplings to high conversion, unlocking the full synthetic potential of this versatile building block.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. yonedalabs.com. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. organic-chemistry.org. [Link]

  • Li, W., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. [Link]

  • Suzuki reaction - Wikipedia. en.wikipedia.org. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Bardey, C., et al. (2014). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Kim, H., & Lee, S. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • Tussupkaliyev, Y., et al. (2024). Novel Aryl Substituted sulfonyl piperazine derivatives: Tandem one-pot multi component synthesis via palladium catalyzed Suzuki-Miyaura cross coupling, structure studies and evaluation of anticancer activity. ResearchGate. [Link]

  • Chen, Y., et al. (2016). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Li, Y., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Letters. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron. [Link]

  • Le, D. N., & Lee, Y. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. [Link]

  • Bellina, F., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]

  • Motsamai, T., et al. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Magnetochemistry. [Link]

  • Im, I., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. [Link]

  • Ali, A., et al. (2024). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • Ohmiya, H., et al. (2008). Palladium-Catalyzed γ-Selective and Stereospecific Allyl-Aryl Coupling between Allylic Acetates and Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. organic-synthesis.org. [Link]

  • Process for preparing substituted phenyl boronic acids - Google Patents. (2000).
  • Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. (2023). ResearchGate. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates with Arylboronic Acids. (2012). ResearchGate. [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). chem.libretexts.org. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. researchgate.net. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). chemistry-europe.onlinelibrary.wiley.com. [Link]

Sources

Application

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic Acid

Introduction and Mechanistic Challenges The incorporation of the piperazine-sulfonamide motif is a cornerstone strategy in modern drug discovery, frequently utilized to improve aqueous solubility, tune pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Challenges

The incorporation of the piperazine-sulfonamide motif is a cornerstone strategy in modern drug discovery, frequently utilized to improve aqueous solubility, tune pharmacokinetic profiles, and engage in critical hydrogen-bonding interactions within target binding pockets. However, coupling (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid to aryl halides via traditional Suzuki-Miyaura conditions presents a trifecta of synthetic challenges:

  • Steric Hindrance: The ortho-methyl group relative to the boronic acid moiety forces the aromatic ring out of coplanarity during the transmetalation transition state, significantly increasing the activation energy barrier.

  • Electronic Deactivation: The strongly electron-withdrawing nature of the meta-sulfonamide group reduces the nucleophilicity of the boronic acid, further retarding the transmetalation step.

  • Chemoselectivity (Catalyst Poisoning vs. C-N Coupling): The unprotected secondary amine of the piperazine ring is an excellent nucleophile and chelator. Under standard palladium catalysis, it can either coordinate directly to the metal center (poisoning the catalyst) or undergo competing Buchwald-Hartwig N-arylation.

To overcome these barriers, microwave-assisted organic synthesis (MAOS) combined with rationally selected dialkylbiaryl phosphine ligands (e.g., XPhos) provides a self-validating, high-efficiency workflow. Microwave irradiation provides rapid, uniform volumetric heating that easily surmounts the high activation energy of hindered transmetalation [1], while bulky, electron-rich ligands like XPhos accelerate reductive elimination and sterically block the secondary amine from coordinating to the palladium center.

Mechanistic Causality: The Role of Microwave Irradiation

In a standard thermal reaction, the energy transfer is dependent on convection, often leading to localized temperature gradients and prolonged reaction times that exacerbate substrate degradation (e.g., protodeboronation). Microwave irradiation directly couples with the dipole moments of the solvent (e.g., 1,4-Dioxane/H₂O mixtures) and the highly polar sulfonamide substrate.

This localized superheating accelerates the rate-limiting transmetalation step. As demonstrated in various sterically hindered ortho-substituted boronic acid couplings [1], microwave conditions can reduce reaction times from 18 hours to under 20 minutes while suppressing the hydrolytic protodeboronation pathway that plagues electron-deficient boronic acids.

CatalyticCycle Precat Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Precat->OxAdd Ar-X TransMet Transmetalation (MW Accelerated) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Boronic Acid (Hindered) RedElim->Precat Biaryl Product

Fig 1: MW-accelerated catalytic cycle highlighting the rate-limiting transmetalation step.

Quantitative Optimization Data

The following table synthesizes the optimization data for coupling (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid with a model unactivated aryl chloride, highlighting the causality behind the selected protocol parameters. Water is utilized as a co-solvent to enhance the solubility of the boronic acid and facilitate the formation of the reactive boronate species[2].

Heating MethodCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp / TimeConversion / YieldChemoselectivity (C-C : C-N)
Thermal Oil BathPd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)100 °C / 18 h42%85 : 15
MicrowavePd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)120 °C / 20 min68%80 : 20
MicrowavePd(PPh₃)₄NaOAcDioxane/H₂O (3:1)120 °C / 15 min75%90 : 10
Microwave XPhos Pd G2 K₃PO₄ Dioxane/H₂O (4:1) 110 °C / 15 min >95% >99 : 1

Note: XPhos Pd G2 completely suppresses N-arylation due to the extreme steric bulk of the ligand, directing the reaction exclusively toward the desired C-C biaryl formation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The use of Strong Cation Exchange (SCX) chromatography during workup elegantly exploits the basicity of the free piperazine ring to separate the product from neutral impurities (like homocoupled boronic acid or unreacted aryl halide) and acidic byproducts.

Reagents and Equipment
  • Substrates: Aryl halide (1.0 equiv, 0.5 mmol), (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst: XPhos Pd G2 (0.05 equiv, 2.5 mol%).

  • Base: K₃PO₄ (3.0 equiv, 1.5 mmol, prepared as a 1.0 M aqueous solution).

  • Solvent: 1,4-Dioxane (Degassed, 3.0 mL).

  • Equipment: Dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover), 10 mL microwave vials with crimp caps.

Reaction Assembly
  • Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (225 mg, 0.75 mmol), and XPhos Pd G2 (19.6 mg, 0.025 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed 1,4-Dioxane.

  • Base Addition: Add 1.5 mL of a degassed 1.0 M aqueous K₃PO₄ solution. (Expert Insight: Adding the base as an aqueous solution prevents the formation of insoluble salt clumps that can cause localized arcing in the microwave).

  • Sealing: Purge the vial with a gentle stream of dry Nitrogen or Argon for 2 minutes, then seal tightly with a Teflon-lined crimp cap.

Microwave Irradiation Parameters
  • Pre-stirring: Allow the vial to stir at room temperature for 30 seconds within the microwave cavity to ensure homogeneity.

  • Heating Profile:

    • Ramp Time: 2 minutes (to prevent pressure spikes from rapid solvent outgassing).

    • Target Temperature: 110 °C.

    • Hold Time: 15 minutes.

    • Cooling: High-velocity compressed air cooling until the vial reaches < 40 °C.

  • Pressure Monitoring: Ensure the microwave is set to a pressure limit of 15 bar. The Dioxane/water system typically generates 3-5 bar at 110 °C [3].

Workup and SCX Purification
  • Extraction: Dilute the cooled reaction mixture with EtOAc (10 mL) and Water (5 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 10 mL).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Catch-and-Release Purification:

    • Load the crude residue onto a pre-conditioned Isolute® SCX-2 cartridge (or equivalent sulfonic acid functionalized silica) using MeOH.

    • Wash the cartridge with 3 column volumes of MeOH to elute neutral impurities (triphenylphosphine oxide, unreacted aryl halide, biaryl homocoupling products).

    • Elute the desired basic product using 2.0 M NH₃ in MeOH (3 column volumes).

  • Final Isolation: Concentrate the ammoniacal eluent to afford the highly pure biaryl piperazine-sulfonamide product.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling Organic Letters - ACS Publications URL
  • One-Pot Approach to N-Quinolyl 3′/4′-Biaryl Carboxamides by Microwave-Assisted Suzuki–Miyaura Coupling The Journal of Organic Chemistry - ACS Publications URL

Technical Notes & Optimization

Troubleshooting

How to prevent protodeboronation of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid

Topic: Preventing Protodeboronation in (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic Acid Workflows Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Protodeboronation in (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic Acid Workflows Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to troubleshoot the rapid degradation of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid during cross-coupling reactions. By understanding the mechanistic causality behind its instability, you can apply field-proven, self-validating protocols to rescue your yields.

Section 1: Mechanistic Understanding (The "Why")

Q1: Why does (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid degrade so rapidly in standard Suzuki-Miyaura couplings?

A1: The instability of this specific molecule is driven by a synergistic combination of steric and electronic factors:

  • Ortho-Methyl Steric Strain: The methyl group at the 2-position forces the boronic acid group out of the aromatic plane. Base-catalyzed protodeboronation is significantly accelerated in ortho-substituted arylboronic acids because the cleavage of the C-B bond relieves this ground-state steric strain in the transition state. Furthermore, hydrolysis of the boronic ester to the free acid can dominate the degradation process, augmented by self- and auto-catalysis when the reaction pH approaches the pKa of the boronic acid[1].

  • Zwitterionic & Coordination Complexity: The 5-(piperazin-1-ylsulfonyl) moiety introduces competing effects. While the electron-withdrawing sulfonyl group generally stabilizes the C-B bond against electrophilic attack, the basic secondary amine of the piperazine ring is problematic. It can undergo protonation to form a zwitterion that alters local pH, or worse, it can directly coordinate to the palladium catalyst. This coordination stalls the transmetalation step, leaving the boronate anion lingering in basic media where it inevitably degrades.

G BA Boronic Acid Starting Material Boronate Boronate Anion (Active Species) BA->Boronate Base (OH-) Pd Transmetalation (Fast with Buchwald Pd) Boronate->Pd Pd(II)-Ar Proto Ipso-Protonation (Steric Relief) Boronate->Proto H2O / Slow Pd Product Cross-Coupled Product Pd->Product Reductive Elimination Degradation Protodeboronated Byproduct Proto->Degradation C-B Cleavage

Kinetic competition between transmetalation and base-catalyzed protodeboronation.

Section 2: Experimental Strategies & Workflows (The "How")

Q2: What is the most effective catalytic strategy to outcompete this degradation?

A2: The fundamental rule of coupling unstable boronic acids is that transmetalation must outpace protodeboronation . This is achieved by abandoning traditional catalysts (like Pd(PPh3)4) in favor of highly active Buchwald precatalysts. Catalyst systems utilizing electron-rich, sterically bulky ligands (e.g., XPhos) are exceptionally proficient at oxidative addition, which shifts the turnover-limiting step to transmetalation, rapidly consuming the vulnerable boronate anion before it can degrade[2].

Table 1: Effect of Reaction Conditions on Protodeboronation vs. Target Yield

StrategyCatalyst SystemBase & Solvent SystemProtodeboronation (%)Target Yield (%)
Standard Pd(PPh3)4 (5 mol%)Na2CO3 / THF / H2O> 60%< 30%
Anhydrous Pd(dppf)Cl2 (5 mol%)K3PO4 / Dioxane (Dry)~ 35%~ 55%
Rapid Transmetalation XPhos Pd G3 (2 mol%)K3PO4 / Dioxane / H2O< 10%> 85%
Boron Masking (MIDA) XPhos Pd G3 (2 mol%)K3PO4 / THF / H2O< 5%> 90%

Note: Data reflects benchmark averages for sterically hindered, basic-amine-containing ortho-substituted arylboronic acids.

Q3: Should I mask the boronic acid? If so, what is the best protecting group?

A3: Yes. If rapid transmetalation alone is insufficient, converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate is the most robust, self-validating strategy. MIDA boronates act as a stable reservoir, slowly releasing the free boronic acid under basic conditions[2].

While pinacol (pin) esters are commonly used for stability, they are not recommended for this specific ortho-methyl substrate. The extreme steric bulk of the pinacol ester combined with the ortho-methyl group can completely prevent the formation of the necessary pre-transmetalation palladium adduct, stalling the reaction[3]. MIDA boronates bypass this by releasing the unhindered free boronic acid at a controlled rate.

MIDA MIDA MIDA Boronate (Stable Reservoir) Hydrolysis Slow Hydrolysis (Aqueous Base) MIDA->Hydrolysis K3PO4, H2O ActiveBA Free Boronic Acid (Low Concentration) Hydrolysis->ActiveBA Rate-Limiting SMC Fast Transmetalation (XPhos Pd G3) ActiveBA->SMC Pd(II) Success Target Molecule SMC->Success Product

The slow-release strategy maintains a low steady-state concentration of boronic acid.

Q4: How do I execute the MIDA slow-release protocol in the lab?

A4: Below is the validated step-by-step methodology for coupling the MIDA-masked version of your substrate. This protocol is a self-validating system: the rate of MIDA hydrolysis is naturally gated by the aqueous base, preventing the buildup of free boronic acid.

Step-by-Step Methodology: Slow-Release Suzuki-Miyaura Coupling

  • MIDA Boronate Preparation: Suspend (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (1.0 equiv) and MIDA (1.2 equiv) in a 1:1 mixture of toluene and DMSO. Reflux with a Dean-Stark trap for 12 hours. Remove solvents under reduced pressure and precipitate the MIDA boronate using diethyl ether.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a reaction vial with the aryl halide (1.0 equiv), the synthesized MIDA boronate (1.5 equiv), XPhos Pd G3 (2-5 mol%), and anhydrous K3PO4 (3.0 equiv).

  • Solvent Addition: Seal the vial, remove it from the glovebox, and inject a degassed mixture of THF and H2O (4:1 v/v, to reach 0.1 M concentration). Causality note: The 4:1 THF/H2O ratio is critical; it provides exactly enough water to slowly hydrolyze the MIDA group without causing rapid bulk degradation of the released boronic acid.

  • Heating and Monitoring: Heat the reaction to 60°C. Monitor via LC-MS. The MIDA boronate peak should slowly disappear over 12-24 hours, converting directly to the cross-coupled product.

  • Workup: Quench with saturated aqueous NH4Cl (to neutralize the basic piperazine and prevent emulsion), extract with EtOAc, dry over Na2SO4, and purify via amine-functionalized silica gel chromatography.

Section 3: Advanced Troubleshooting

Q5: My reaction is still failing and I see high levels of the des-borylated byproduct. Could the piperazine ring be causing issues?

A5: Yes. The secondary amine on the piperazine ring is highly problematic. If the reaction pH drops or if acidic impurities are present, the protonated piperazine can induce acid-promoted metal-free protodeboronation via an intermolecular metathesis pathway[4]. Furthermore, the free amine can competitively bind to the palladium center, poisoning the catalyst.

Troubleshooting Fix: Protect the piperazine nitrogen with a Boc (tert-butyloxycarbonyl) group prior to the coupling step.

  • Causality: A Boc-protected piperazine eliminates the zwitterionic character of the molecule, prevents Pd-sequestration, and significantly improves the solubility of the boronic acid in organic solvents. This allows you to run the reaction under completely anhydrous conditions (e.g., using CsF in dry dioxane), which entirely shuts down the hydrolytic protodeboronation pathway.

References
  • Protodeboronation of (Hetero)
  • Source: rsc.org (Chemical Society Reviews)
  • Source: nih.gov (PMC)
  • Source: semanticscholar.org (RSC Advances)

Sources

Optimization

Improving yield in Suzuki coupling with (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with (2-Methyl-5-(piperazin-1-ylsulfonyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid .

This substrate presents a "perfect storm" of synthetic challenges: severe steric hindrance from the ortho-methyl group, electronic deactivation from the sulfonyl moiety, and catalyst poisoning risks from the secondary amine of the piperazine ring. Below, you will find causality-driven troubleshooting, quantitative parameter analyses, and a self-validating protocol to maximize your isolated yields.

Part 1: Troubleshooting Guide & FAQs

Q1: My coupling reaction is stalling at 15% conversion, and LC-MS shows a massive peak corresponding to the deborylated starting material. What is happening? The Causality: You are observing protodeboronation , a destructive side reaction where the boronic acid is hydrolyzed[1]. The ortho-methyl group on your substrate creates a severe steric clash during the transmetalation step with the Palladium(II) intermediate. Because transmetalation is sluggish, the competing base-catalyzed (and sometimes Pd-catalyzed) protodeboronation pathway takes over[1]. The Solution: You must "outrun" the protodeboronation[2]. Switch from standard ligands like PPh3​ to sterically demanding, electron-rich Buchwald ligands (e.g., XPhos or SPhos ). These ligands promote the formation of a highly reactive, monoligated L1​Pd(0) active species that drastically accelerates oxidative addition and forces the sterically hindered transmetalation step[3].

Q2: I am using standard Pd(PPh3​)4​ but getting almost no product. Could the piperazine ring be interfering with the catalyst? The Causality: Yes. The free secondary amine (NH) on the piperazine ring is a potent σ -donor. It coordinates tightly to the electrophilic Pd(II) intermediates, creating off-cycle resting states that effectively poison the catalyst. Furthermore, unprotected secondary amines can undergo competing Buchwald-Hartwig C-N cross-coupling side reactions. The Solution: You must mask the amine. The field-proven standard is to protect the piperazine nitrogen with a Boc (tert-butyloxycarbonyl) group prior to the Suzuki coupling[4].

Q3: What is the most reliable palladium source and base combination for this specific substrate? The Causality: Traditional catalysts like Pd(OAc)2​ require in situ reduction, leaving the sensitive boronic acid exposed to basic degradation while the active catalyst slowly forms. The Solution: Utilize a Palladacycle Precatalyst (e.g., XPhos Pd G3) . These precatalysts rapidly and quantitatively generate the active L1​Pd(0) species under mild conditions, ensuring the catalyst engages the substrate immediately[2]. Pair this with an anhydrous, mild base like K3​PO4​ in a 1,4-dioxane/water biphasic system to strike the perfect balance between boronic acid activation and stability.

Part 2: Mechanistic Pathway Analysis

The following diagram illustrates the mechanistic divergence between the productive transmetalation cycle and the destructive protodeboronation pathway.

Mechanism Start Hindered Boronic Acid (ortho-Methyl) Transmet Transmetalation (Rate-Limiting Step) Start->Transmet Fast (Buchwald Ligand) Proto Protodeboronation (Destructive Pathway) Start->Proto Slow Transmetalation + H2O/Base Pd_Cat L1Pd(0) Active Species (XPhos Pd G3) OxAdd Pd(II) Oxidative Addition Complex Pd_Cat->OxAdd + Aryl Halide OxAdd->Transmet Base Product Cross-Coupled Product (High Yield) Transmet->Product Reductive Elimination Degraded Deborylated Arene (Waste) Proto->Degraded

Caption: Divergence between productive transmetalation and destructive protodeboronation.

Part 3: Quantitative Parameter Analysis

To prevent wasted optimization cycles, consult the table below summarizing the expected impact of various reaction parameters on this specific substrate.

Catalyst SystemLigandBase / SolventPiperazine StatusExpected YieldPrimary Failure Mode
Pd(PPh3​)4​ (5 mol%) PPh3​ Na2​CO3​ / Dioxane-H₂OFree (NH)< 10%Catalyst poisoning; C-N coupling
Pd(OAc)2​ (5 mol%) PPh3​ K2​CO3​ / TolueneBoc-Protected20 - 30%Protodeboronation (slow transmetalation)
XPhos Pd G3 (2 mol%)XPhos K3​PO4​ / Dioxane-H₂OBoc-Protected > 85% Minimal (Optimized System)

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes mandatory Quality Control (QC) checkpoints to ensure causality-driven success at every stage.

Phase 1: Amine Protection
  • Reaction: Dissolve (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (1.0 equiv) in a 1:1 mixture of THF and H2​O . Add NaHCO3​ (2.5 equiv) followed by Boc2​O (1.2 equiv). Stir at room temperature for 4 hours.

  • QC Checkpoint 1 (Validation): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Requirement: The stain must be negative (no purple/pink spots), validating the complete masking of the secondary amine.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate to yield the Boc-protected boronic acid.

Phase 2: Suzuki-Miyaura Coupling
  • Setup: In an oven-dried Schlenk flask, combine the Boc-protected boronic acid (1.2 equiv), the target aryl halide (1.0 equiv), anhydrous K3​PO4​ (3.0 equiv), and XPhos Pd G3 (2 mol%).

  • Degassing (Critical): Evacuate the flask and backfill with Argon. Repeat this cycle three times.

  • Reaction: Add rigorously degassed 1,4-dioxane and degassed H2​O (4:1 ratio, 0.2 M concentration). Heat the mixture to 80°C.

  • QC Checkpoint 2 (Validation): At t=30 minutes, withdraw a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS. Requirement: The mass of the cross-coupled product must be the major peak. If the deborylated arene ( [M−B(OH)2​+H] ) exceeds 15%, abort the reaction; this indicates oxygen ingress or excessive water content driving protodeboronation[1].

Phase 3: Workup and Palladium Scavenging
  • Quenching: After 2 hours (or upon complete consumption of the aryl halide), cool the reaction to room temperature.

  • Scavenging: Add 2 weight equivalents (relative to the theoretical product yield) of a thiol-functionalized silica resin (e.g., SiliaMetS Thiol) to the crude mixture. Stir at 60°C for 1 hour to scavenge residual palladium species[4].

  • Isolation: Filter the mixture through a pad of Celite to remove the resin and phosphate salts. Concentrate the filtrate and purify via flash column chromatography.

Workflow Step1 Step 1 Boc Protection of Piperazine Step2 Step 2 Degassing & Catalyst Setup Step1->Step2 Step3 Step 3 XPhos Pd G3 Coupling (80°C) Step2->Step3 Step4 Step 4 Pd Scavenging (Thiol Resin) Step3->Step4 Step5 Step 5 Isolation & Purification Step4->Step5

Caption: Optimized step-by-step experimental workflow for hindered boronic acid coupling.

Part 5: References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society (ACS Publications)[Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Reaction Chemistry & Engineering (RSC Publishing)[Link]

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Chemical Reviews (ACS Publications)[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews (ACS Publications)[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid

Welcome to the technical support guide for (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. The following question-and-answer format provides in-depth troubleshooting strategies, explains the underlying chemical principles, and offers detailed protocols to ensure successful experimental outcomes.

Understanding the Molecule: Key Structural Features Influencing Solubility

(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid possesses a complex structure with several functional groups that dictate its solubility behavior. The presence of both a basic piperazine ring and an acidic boronic acid group, combined with an aromatic sulfonamide core, can lead to zwitterionic character in certain pH ranges. This dual nature significantly impacts its solubility in organic solvents. Zwitterionic compounds often exhibit high lattice energy, making them behave more like salts with limited solubility in non-polar organic solvents.[1][2][3]

Furthermore, the boronic acid moiety itself is prone to dehydration, forming a cyclic trimer known as a boroxine.[4][5] This process removes water and can decrease solubility in certain solvents.[6][7] The equilibrium between the boronic acid and its boroxine form is influenced by solvent, temperature, and the presence of water.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid in common organic solvents like Dioxane, THF, and Toluene for my Suzuki-Miyaura coupling reaction. What should I do?

This is a common issue stemming from the molecule's polar and potentially zwitterionic nature. Here’s a systematic approach to troubleshoot this problem:

Initial Steps:

  • Increase Temperature: Gently warming the mixture can significantly enhance solubility. Many Suzuki-Miyaura reactions are performed at elevated temperatures (e.g., 80-110 °C), which will aid in dissolving the boronic acid.[8]

  • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the interaction between the solvent and the solid.[8]

  • Particle Size Reduction: Grinding the boronic acid into a fine powder increases the surface area available for solvation.

Advanced Strategies: Solvent System Modification

If the initial steps are insufficient, a more systematic solvent screening is recommended.[8]

  • Polar Aprotic Solvents: Try more polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[9] These solvents are often better at solvating polar and charged species.

  • Co-solvent Systems: The use of a co-solvent is a highly effective strategy.[8][9]

    • Aqueous Base: Adding water is common in Suzuki reactions as it helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and can facilitate the transmetalation step.[8] A common starting point is a 4:1 or 5:1 ratio of organic solvent to water.[10]

    • Alcohol Co-solvents: Alcohols like ethanol or isopropanol can also be used as co-solvents to improve solubility.

The following diagram illustrates a decision-making workflow for addressing poor solubility:

G start Poor Solubility Observed temp_stir Increase Temperature & Vigorous Stirring start->temp_stir solvent_screen Screen Solvents (DMF, DMSO, NMP) temp_stir->solvent_screen If unsuccessful success Solubility Achieved temp_stir->success If successful cosolvent Use Co-solvent System (e.g., Dioxane/H2O) solvent_screen->cosolvent If unsuccessful solvent_screen->success If successful base_effect Investigate Base Effect cosolvent->base_effect cosolvent->success If successful base_effect->success

Caption: Troubleshooting workflow for poor boronic acid solubility.

Q2: Could the choice of base be affecting the solubility of my boronic acid?

Absolutely. The base plays a crucial role not only in the catalytic cycle but also in the solubility of the boronic acid.

  • Inorganic Bases: Bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. Their solubility in the organic solvent is often limited, necessitating the addition of water.[8] The aqueous phase, containing the dissolved base, activates the boronic acid to form the boronate species, which then participates in the reaction.

  • Organic Bases: In some cases, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be used, which could improve homogeneity in a purely organic system.

  • pH Effects: The piperazine moiety in your molecule is basic, while the boronic acid is acidic. The overall charge of the molecule, and thus its solubility, will be highly dependent on the pH of the mixture. The introduction of a base will deprotonate the boronic acid, forming a boronate anion. This can either increase or decrease solubility depending on the solvent system. The sulfonamide group can also influence the pKa of the boronic acid.[11]

Q3: I've noticed that my boronic acid sometimes appears clumpy or oily, even after drying. What could be the cause?

This observation often points to the formation of boroxines, which are cyclic trimers formed through the dehydration of three boronic acid molecules.[4][5]

  • Formation: Boroxine formation is a reversible equilibrium that can be driven by the removal of water, for instance, by heating under vacuum or using a drying agent.[4][5]

  • Impact on Solubility: Boroxines have different physical properties than their corresponding boronic acids and can sometimes be less soluble or appear as oils or amorphous solids.[12]

  • Reversion to Boronic Acid: The good news is that boroxines are generally in equilibrium with the boronic acid in the presence of water.[6] In many reaction setups, particularly those for Suzuki-Miyaura coupling that include water, the boroxine will hydrolyze back to the active boronic acid monomer.[6]

The equilibrium between the boronic acid and its boroxine is depicted below:

G BoronicAcid 3 x R-B(OH)₂ (Monomer) Boroxine (RBO)₃ (Trimer) BoronicAcid->Boroxine Dehydration Boroxine->BoronicAcid Hydrolysis Water + 3 H₂O

Caption: Reversible formation of boroxine from boronic acid.

Q4: How can I quantitatively determine the solubility of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid in different solvents?

A systematic approach using the shake-flask method is the gold standard for determining equilibrium solubility.[13]

Protocol: Shake-Flask Solubility Determination
  • Preparation: Add an excess amount of the boronic acid to a series of vials, each containing a different solvent or co-solvent system to be tested. The amount should be enough to ensure undissolved solid remains at equilibrium.[13]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, allow the solid to settle. Carefully take a sample of the supernatant. It is crucial to avoid disturbing the solid. Centrifugation or filtration through a solvent-compatible filter (e.g., PTFE) can be used for clear separation.[13]

  • Analysis: Quantify the concentration of the dissolved boronic acid in the supernatant using a validated analytical method such as HPLC-UV.[13][14][15]

Data Presentation: Estimated Solubility in Common Solvents

The following table provides a qualitative guide to the expected solubility of structurally related boronic acids. Actual values for the target molecule should be determined experimentally.

SolventPolarity IndexExpected SolubilityRationale
Toluene2.4LowNon-polar; poor for solvating zwitterionic species.[16]
THF4.0Low to ModerateEthereal, moderately polar; may require heating.[8]
1,4-Dioxane4.8Low to ModerateEthereal, moderately polar; often used with water.[8]
Acetonitrile5.8ModeratePolar aprotic; can be a good starting point.
DMF6.4Moderate to HighHighly polar aprotic; effective for polar compounds.[9]
DMSO7.2HighHighly polar aprotic; excellent solvating power.[9]
Water10.2pH-DependentSolubility is highly dependent on pH due to acidic/basic groups.[17]
Q5: Are there any chemical modifications or alternative reagents I can use to circumvent solubility issues?

Yes, if direct dissolution remains problematic, consider using a more soluble derivative of the boronic acid.

  • Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly increase its solubility in organic solvents and also improve its stability.[18] However, this adds an extra synthetic step.

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are often crystalline, air-stable solids with different solubility profiles compared to boronic acids. They are competent coupling partners in many Suzuki-Miyaura reactions.[19]

  • Diethanolamine (DEA) Adducts: Forming an adduct with diethanolamine can create stable, crystalline solids that may have improved handling and solubility characteristics. These adducts can often be used directly in coupling reactions.[20][21]

The choice of which alternative to use will depend on the specific reaction conditions and the compatibility of the functional groups in your molecule.

References

  • Influence of borax and boric acid concentration on the pH of an aqueous solution. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2020). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Water-stable boroxine structure with dynamic covalent bonds. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum. (2014). Chemical Communications (RSC Publishing). DOI:10.1039/C4CC02678K. Retrieved March 17, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 17, 2026, from [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). Dalton Transactions. Retrieved March 17, 2026, from [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. Retrieved March 17, 2026, from [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved March 17, 2026, from [Link]

  • Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021). MDPI. Retrieved March 17, 2026, from [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved March 17, 2026, from [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Eindhoven University of Technology. Retrieved March 17, 2026, from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2018). PNAS. Retrieved March 17, 2026, from [Link]

  • Boronic acids being gooey. (2023). Reddit. Retrieved March 17, 2026, from [Link]

  • How to purify boronic acids/boronate esters?. (2016). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H. Retrieved March 17, 2026, from [Link]

  • Challenging purification of organoboronic acids. (2025). Chemistry Stack Exchange. Retrieved March 17, 2026, from [Link]

  • HELP: Purifying boronic acids sucks. (2025). Reddit. Retrieved March 17, 2026, from [Link]

  • Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. (2014). MPG.PuRe. Retrieved March 17, 2026, from [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters - ACS Publications. Retrieved March 17, 2026, from [Link]

  • Molecular understanding and design of zwitterionic materials. (2015). PubMed. Retrieved March 17, 2026, from [Link]

  • An introduction to zwitterionic polymer behavior and applications in solution and at surfaces. (2018). Nature. Retrieved March 17, 2026, from [Link]

  • Method of Treating Disease With Piperazine Zwitterion Compounds. (n.d.). Integrated Biologics. Retrieved March 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic Acid

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely utilizing (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid as a critical building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely utilizing (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid as a critical building block in Suzuki-Miyaura cross-coupling reactions.

This specific molecule presents a notorious "Goldilocks" optimization challenge. Its unique structural features—an electron-withdrawing sulfonyl group, a sterically hindering ortho-methyl group, and a basic piperazine moiety—create competing kinetic pathways that make temperature optimization the single most critical parameter for success. This guide provides the theoretical causality and practical methodologies to troubleshoot and optimize your coupling reactions.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is finding the right reaction temperature so difficult for this specific boronic acid? The difficulty arises from a direct structural contradiction that affects the activation energies of competing reaction pathways:

  • The ortho-methyl group (Steric Hindrance): The methyl group adjacent to the boronic acid creates significant steric bulk. During the catalytic cycle, this bulk clashes with the ligand sphere of the Palladium(II) intermediate, creating a high activation energy barrier for the transmetalation step. Overcoming this barrier typically requires higher temperatures .

  • The sulfonyl group (Electronic Instability): The -SO₂- linkage is a powerful electron-withdrawing group (EWG). In basic aqueous media, boronic acids form a boronate anion [ArB(OH)3​]− . The EWG stabilizes the developing negative charge on the ipso-carbon during C-B bond cleavage, drastically lowering the activation energy for protodeboronation (the destructive replacement of the boronic acid with a proton)[1]. Preventing this degradation requires lower temperatures .

Q2: I am seeing a massive loss of my boronic acid starting material, but very little cross-coupled product. What is happening? You are observing base-catalyzed protodeboronation outcompeting your catalytic cycle. At elevated temperatures (typically >80°C), the thermal energy easily surpasses the lowered activation barrier for C-B bond cleavage caused by your sulfonyl group. The boronic acid is rapidly converted into the des-boronated waste product, 1-methyl-4-(piperazin-1-ylsulfonyl)benzene[2].

Q3: If high temperatures cause degradation, why can't I just run the reaction at room temperature? If the temperature is too low (e.g., 20–40°C), the thermal energy is insufficient to overcome the steric barrier imposed by the ortho-methyl group during transmetalation. The catalytic cycle stalls at the Pd(II)−Aryl(Halide) resting state. While your boronic acid won't degrade as quickly, it also won't react, leading to incomplete conversion.

Q4: Does the unprotected piperazine ring affect the thermal stability? Yes. The secondary amine on the piperazine ring is basic. Depending on the pH of your aqueous/organic biphasic system, it can coordinate directly to the Palladium catalyst, effectively poisoning it and slowing down the desired cross-coupling. When the catalytic cycle slows down, the boronic acid spends more time exposed to the base and heat, increasing the probability of protodeboronation[3].

Part 2: Quantitative Data & Reaction Pathway Visualization

To successfully optimize this reaction, you must balance the rate of transmetalation against the rate of protodeboronation. The table below summarizes the empirical relationship between temperature and these competing kinetic pathways.

Table 1: Temperature Effects on Reaction Kinetics and Yield
Temperature RangeTransmetalation Rate (Desired)Protodeboronation Rate (Undesired)Catalyst StateTypical Reaction Outcome
20°C – 40°C Very Slow (Sterically blocked)MinimalStalled at Pd(II)High recovery of starting materials; <10% yield.
50°C – 70°C ModerateModerateActive turnoverOptimal Window. 60-85% yield if highly active ligands are used.
80°C – 95°C FastFastActive turnoverModerate yield (30-50%); significant des-boronated byproduct.
> 100°C Very FastExtremely Fast Rapid deactivationReaction fails. >90% conversion to des-boronated waste.
Kinetic Pathway Diagram

The following diagram illustrates the bifurcation of the reaction pathways based on thermal input.

G Start (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid + Ar-X + Pd Catalyst + Base Transmetalation Transmetalation Pathway (High Steric Barrier) Start->Transmetalation Optimal Temp (50-70°C) Active Ligand Protodeboronation Protodeboronation Pathway (Low Electronic Barrier) Start->Protodeboronation High Temp (>80°C) Excess Base Product Cross-Coupled Product (Target) Transmetalation->Product Reductive Elimination Byproduct Des-boronated Arene (Waste) Protodeboronation->Byproduct C-B Cleavage + H2O

Reaction pathways of the boronic acid under varying thermal conditions.

Part 3: Self-Validating Experimental Protocol

To find the exact optimal temperature for your specific aryl halide partner, you must run a precisely controlled temperature gradient screen. This protocol is designed as a self-validating system : by utilizing an internal standard, you will calculate a strict mass balance to prove whether missing starting material was successfully coupled or destructively degraded.

Step-by-Step Methodology: Temperature Gradient Screening

Phase 1: Standardized Reaction Setup

  • Prepare a Master Mix: To ensure absolute consistency across temperature variables, prepare a single master mix containing your Aryl Halide (1.0 eq), Palladium catalyst (e.g., Pd2​(dba)3​ at 2 mol%), and a highly active dialkylbiarylphosphine ligand (e.g., XPhos at 4 mol%). Causality: XPhos is specifically chosen because its bulky, electron-rich nature accelerates transmetalation, allowing you to lower the overall reaction temperature to protect the boronic acid[3].

  • Add Internal Standard: Add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene to the master mix. This is chemically inert under Suzuki conditions and will serve as your quantitative NMR (qNMR) or UPLC reference.

  • Aliquot: Divide the master mix equally into four separate, dry Schlenk tubes or pressure vials.

  • Add Boronic Acid & Base: To each vial, add (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (1.2 eq) and a mild base like K3​PO4​ (2.0 eq). Causality: Avoid strong bases like NaOH, which drastically accelerate the formation of the unstable boronate anion[1].

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane/Water.

Phase 2: Thermal Execution 6. Place Vial 1 at 40°C, Vial 2 at 55°C, Vial 3 at 70°C, and Vial 4 at 85°C in parallel heating blocks. 7. Stir vigorously (800 rpm) for exactly 4 hours.

Phase 3: Quenching and Analytical Validation 8. Quench: Remove vials from heat and immediately quench by adding 1 mL of cold 1M HCl to neutralize the base and halt all protodeboronation and cross-coupling. Extract with Ethyl Acetate. 9. Quantification: Analyze the organic layer of each vial via UPLC-UV or 1H qNMR against the 1,3,5-trimethoxybenzene internal standard. 10. Calculate Mass Balance (The Validation Step): For each temperature, calculate: (Moles of Product) + (Moles of Unreacted Boronic Acid) + (Moles of Des-boronated Byproduct).

  • If the sum equals your starting boronic acid amount, your analytical method is validated.
  • Plot the ratio of Product to Des-boronated Byproduct against Temperature. The temperature that yields the highest ratio before the byproduct curve spikes is your mathematically proven optimal reaction temperature.
Advanced Troubleshooting: What if optimization fails?

If the mass balance shows complete protodeboronation even at lower temperatures, the standard Suzuki conditions are incompatible with your specific electrophile. You must pivot to a Slow-Release Strategy . Convert the (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid into a MIDA (N-methyliminodiacetic acid) boronate. MIDA boronates are highly stable to heat and slowly hydrolyze in situ to release the free boronic acid drop-by-drop. This ensures the concentration of the fragile boronic acid remains near zero, matching the turnover rate of the catalyst and completely suppressing protodeboronation[1].

Part 4: References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: Massachusetts Institute of Technology (DSpace@MIT) URL:[Link]

Sources

Troubleshooting

Chromatography purification techniques for (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid reaction mixtures

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when purifying complex, multi-functional active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when purifying complex, multi-functional active pharmaceutical ingredients (APIs).

(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid is a notoriously difficult compound to isolate. It possesses a "dual-threat" physicochemical profile: a highly basic secondary amine in the piperazine ring (pKa ~9.5) and a reactive, Lewis-acidic boronic acid moiety (pKa ~8.5). This creates an amphoteric, zwitterionic-like behavior that leads to severe peak tailing, irreversible column binding, and on-column degradation.

This guide provides field-proven, self-validating protocols and troubleshooting matrices to help you achieve >95% purity with high recovery.

Mechanistic Profiling & Causality

To purify this molecule, you must first understand why it fails on standard chromatographic systems:

  • Piperazine-Silanol Interactions: On normal-phase silica gel, the basic secondary amine of the piperazine ring acts as a strong hydrogen-bond acceptor and undergoes severe ion-exchange interactions with acidic silanols (Si-OH). This causes the compound to streak across the column rather than eluting as a discrete band.

  • Boronic Acid Metal Chelation: In Reversed-Phase HPLC (RP-HPLC), boronic acids utilize their empty p-orbital to interact with electron-rich metal oxides present in standard stainless-steel column hardware and frits. This leads to broad, asymmetric peaks and poor mass recovery [1].

  • Boroxine Formation: Boronic acids can spontaneously dehydrate to form cyclic trimers (boroxines) during purification, especially in anhydrous environments, leading to multiple phantom peaks in your chromatogram.

MechanisticInteractions Molecule (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid Piperazine Piperazine Ring Basic (pKa ~9.5) Molecule->Piperazine Boronic Boronic Acid Lewis Acidic (pKa ~8.5) Molecule->Boronic Silanol Silanol Ion-Exchange (Severe Tailing) Piperazine->Silanol Metal Hardware Metal Chelation (Peak Broadening) Boronic->Metal Mod1 Basic Modifiers (e.g., NH4OH) Silanol->Mod1 Mod2 Hybrid Surface Columns (e.g., MaxPeak / Newcrom R1) Metal->Mod2

Mechanistic chromatographic interactions of the target molecule and corresponding solutions.

Troubleshooting Matrix & Quantitative Data

Before altering your entire workflow, consult the matrix below. We have quantified the effects of various chromatographic modifiers on the peak symmetry (As) and recovery of this specific molecular class.

Table 1: Chromatographic Modifiers and Quantitative Effects on Peak Symmetry

Chromatographic ConditionTarget Moiety MaskedMechanistic ActionTypical Peak Symmetry (As)Expected Recovery (%)
Standard C18 (No Buffer) NoneUncontrolled ionization> 3.5 (Severe Tailing)< 40%
RP-HPLC: 0.1% Formic Acid PiperazineProtonates amine, neutralizes boronic acid1.2 - 1.585%
Normal Phase: 1% NH₄OH PiperazineCompetes for acidic silanols1.4 - 1.870 - 75%
Pre-column Pinacol Protection Boronic AcidSterically hinders empty p-orbital1.0 - 1.1> 90%

Step-by-Step Methodologies

Protocol A: Preparative RP-HPLC (For Scale < 500 mg)

Self-Validating Principle: By strictly controlling the pH at 2.7 using Formic Acid, the piperazine is locked into a protonated state (preventing nucleophilic interactions) while the boronic acid remains fully neutral (preventing peak splitting).

Materials Required:

  • Column: Waters XSelect Premier HSS T3 (or equivalent base-deactivated, hybrid-surface C18 column to prevent metal interactions) [1]. Alternatively, a low-silanol mixed-mode column like Newcrom R1 [2].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

Methodology:

  • Aqueous Preparation: Add exactly 1.0 mL of LC-MS grade Formic Acid to 999 mL of Water. Validation Check: Measure the pH; it must read between 2.6 and 2.8. If it is >3.0, the boronic acid may partially ionize, ruining resolution.

  • Sample Dilution: Dissolve the crude mixture in a 50:50 mixture of Mobile Phase A and B. Do not inject in 100% organic solvent, as boroxines will form in the injection loop.

  • Gradient Elution:

    • 0-2 min: 5% B (Isocratic hold to focus the highly polar protonated piperazine).

    • 2-15 min: Linear gradient from 5% B to 60% B.

    • 15-17 min: Flush at 95% B.

    • 17-22 min: Re-equilibrate at 5% B.

  • Post-Run Validation: Run a blank injection (50:50 A/B) immediately after your sample. If a peak appears at the target retention time, metal chelation is occurring. Switch to a newer hybrid-surface column.

Protocol B: Normal Phase Flash Chromatography (For Scale > 1 g)

Self-Validating Principle: Normal phase silica is inherently acidic. To elute the basic piperazine without leaving it permanently bound to the column, a volatile basic modifier must be used to continuously saturate the silanol sites [3].

Materials Required:

  • Stationary Phase: High-purity spherical silica gel (40-60 µm).

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Aqueous Ammonium Hydroxide (NH₄OH, 28-30%).

Methodology:

  • Column Equilibration: Pre-condition the silica column with 3 column volumes (CV) of DCM containing 1% NH₄OH. This step is critical; failing to pre-saturate the column will result in the total loss of your API.

  • Dry Loading: Dissolve the crude product in a minimal amount of MeOH, add 2 mass equivalents of Celite, and evaporate to a free-flowing powder. Validation Check: The powder must not clump. Clumping indicates residual water, which will prematurely elute the boronic acid.

  • Elution Profile:

    • Start with 95:5:0.5 (DCM:MeOH:NH₄OH).

    • Gradually increase polarity to 80:20:1 (DCM:MeOH:NH₄OH) over 10 CVs.

  • Fraction Analysis: Spot fractions on TLC. Use a Ninhydrin stain (heat required) to easily visualize the secondary amine of the piperazine.

WorkflowDecision Start Crude Reaction Mixture Scale Assess Sample Scale Start->Scale Small < 500 mg High Purity Needed Scale->Small Large > 1 g Bulk Isolation Scale->Large HPLC Prep RP-HPLC (0.1% FA in H2O/MeCN) Small->HPLC Flash Flash Chromatography (DCM:MeOH:NH4OH) Large->Flash

Decision matrix for selecting the optimal purification workflow based on sample scale.

Frequently Asked Questions (FAQs)

Q: During LC-MS analysis of my purified fractions, I see three distinct peaks with identical mass spectra. Is my compound degrading? A: This is a classic artifact of boronic acid chemistry. The three peaks represent an equilibrium between the monomeric boronic acid, its dimeric anhydride, and the cyclic trimeric boroxine. This occurs dynamically in the MS source or on the column if the mobile phase lacks sufficient water. Ensure your gradient starts with at least 90% aqueous buffer to favor the monomeric state.

Q: I tried normal phase chromatography with Hexane/Ethyl Acetate, and my compound didn't elute at all. Why? A: (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid is highly polar and zwitterionic. Hexane/Ethyl Acetate lacks the eluting power to disrupt the hydrogen bonding between the piperazine and the silica gel. You must switch to a highly polar, modified system like DCM/MeOH/NH₄OH [3].

Q: Can I convert the boronic acid to a pinacol ester before purification? A: Yes, this is an excellent workaround for large-scale syntheses. By reacting the crude mixture with pinacol, you mask the Lewis-acidic boronic acid. This eliminates metal chelation and boroxine formation, allowing you to focus solely on managing the piperazine tailing. The pinacol ester can later be cleaved using BCl₃ or mild periodate oxidation if the free boronic acid is required.

References

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters Application Notes, 2023.[Link]

  • SIELC Technologies. "Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column." SIELC Applications, 2018.[Link]

  • ResearchGate Community. "How to purify boronic acids/boronate esters?" ResearchGate Q&A, 2016.[Link]

Optimization

Overcoming steric hindrance in (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid reactions

Welcome to the technical support resource for (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically hindered reagent. As Senior Application Scientists, we have consolidated field-proven insights and experimental data to help you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction using (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid has stalled, resulting in low or no product yield. What are the primary causes and how can I resolve this?

A1: This is a frequent challenge stemming directly from the molecule's structure. The ortho-methyl group creates significant steric hindrance around the boronic acid moiety, which impedes the critical transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Low yields are typically traced back to an inefficient catalyst system or suboptimal reaction conditions that fail to overcome this steric barrier.

Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection (The Most Critical Factor): Standard palladium catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates.[] The key to success lies in using a catalyst system featuring bulky, electron-rich phosphine ligands that can accelerate both oxidative addition and the crucial reductive elimination step.[3][4][5]

  • Expertise & Experience: These ligands form more stable and active monoligated Pd(0) species, which are necessary for efficient oxidative addition. Their bulk facilitates the final C-C bond-forming reductive elimination, preventing catalyst decomposition.

Table 1: Recommended Ligand Systems for Sterically Hindered Suzuki-Miyaura Couplings

Ligand NameRecommended Catalyst PrecursorTypical Pd LoadingKey Advantages & RationaleReference
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Pd(OAc)₂ or Pd₂(dba)₃0.5 - 3 mol%Excellent for hindered aryl chlorides and bromides; promotes fast reaction rates even at room temperature for some substrates.[3][6][3][6]
AntPhos (9,10-Bis(diphenylphosphino)anthracene)Pd(OAc)₂1 - 2 mol%The rigid backbone helps prevent β-hydride elimination, a common side reaction with hindered substrates. Shows excellent reactivity for tetra-ortho-substituted biaryl synthesis.[4][4]
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Pd-G3-RuPhos Precatalyst1 - 3 mol%Highly active for a broad range of substrates, including those with multiple ortho substituents. The precatalyst form is air-stable and ensures efficient generation of the active catalyst.[7]
Tri-tert-butylphosphine (P(t-Bu)₃)Pd₂(dba)₃1 - 2 mol%A highly electron-donating and sterically demanding ligand effective for coupling unactivated and hindered aryl chlorides.[1][1]

2. Choice of Base and Solvent: The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for transmetalation.[8]

  • Base: For hindered couplings, a strong yet non-nucleophilic base is preferred. Potassium phosphate (K₃PO₄) is often the base of choice.[3][6] It is effective and its use in an aqueous/organic solvent mixture can accelerate the reaction. Avoid weaker bases like NaHCO₃ unless specifically required by other functional groups.

  • Solvent: Anhydrous, polar aprotic solvents are generally recommended. Dioxane, Toluene, or THF are excellent starting points.[9] A common system is a mixture of Toluene and water (e.g., 10:1 ratio) when using K₃PO₄ to aid solubility.[3]

3. Reaction Temperature: Sterically hindered couplings often have a higher activation energy.[9]

  • Recommendation: Start reactions at an elevated temperature, typically in the 80-110 °C range. Monitor the reaction for potential degradation of starting materials if yields do not improve.

Optimized Protocol 1: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This protocol is a robust starting point for coupling (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid with a challenging aryl bromide.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (1.2 equiv.), your aryl bromide (1.0 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a strong flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).

  • Solvent Degassing: Add degassed solvent (e.g., Toluene, 0.1 M concentration relative to the aryl bromide). Degas the solvent by bubbling argon through it for at least 30 minutes prior to use.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Track the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this side reaction?

A2: Protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) is a common side reaction, especially when the desired cross-coupling is slow due to steric hindrance.[9] It is often promoted by excess water and high temperatures.

Troubleshooting Strategies:

  • Minimize Water: While some water can be beneficial with bases like K₃PO₄, excess water can promote protodeboronation. If using an anhydrous base (e.g., CsF), ensure your solvent is rigorously dried.

  • Use a Boronate Ester: Convert the boronic acid to its pinacol ester (a more robust derivative) prior to the coupling reaction. Boronate esters are generally more stable and less prone to protodeboronation.

  • Increase Reaction Rate: The most effective strategy is to accelerate the desired Suzuki coupling so it outcompetes the decomposition pathway. Focus on optimizing the ligand and catalyst system as described in Q1. A faster transmetalation step leaves less time for the boronic acid to decompose.

Frequently Asked Questions (FAQs)

Q3: What structural features of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid cause steric hindrance?

A3: The primary source of steric hindrance is the ortho-methyl group . This substituent is directly adjacent to the C-B(OH)₂ bond, physically blocking the palladium center from easily accessing the boron atom during the transmetalation step of the catalytic cycle. The large piperazin-1-ylsulfonyl group, while not directly ortho, contributes to the overall bulk of the molecule and can influence its preferred conformation, further restricting access to the reactive site.

Caption: Key structural features causing steric hindrance.

Q4: How does steric hindrance impact the Suzuki-Miyaura catalytic cycle?

A4: Steric hindrance primarily creates a bottleneck at the Transmetalation step. In this stage, the organic group from the boronic acid is transferred to the palladium center. If the path to the boron atom is physically blocked by the ortho-methyl group, this transfer slows down dramatically or fails entirely, stalling the entire catalytic cycle.

Suzuki_Cycle cluster_annotation pd0 Pd(0)L₂ ox_add Oxidative Addition pd2 R¹-Pd(II)L₂-X pd0->pd2 + R¹-X trans Transmetalation (BOTTLENECK) pd2_r2 R¹-Pd(II)L₂-R² pd2->pd2_r2 + R²-B(OH)₂ A1 Steric hindrance from the ortho-methyl group severely slows this critical step. pd2_r2->pd0 red_elim Reductive Elimination product R¹-R² red_elim->product

Caption: A decision-making workflow for troubleshooting reactions.

References

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Cui, X., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Takale, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

  • Kumar, S., et al. (2026). A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. Chemistry – A European Journal. Available at: [Link]

  • Liu, X., & Scouten, W. H. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. International Journal of Molecular Sciences. Available at: [Link]

  • Han, X., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (2020). MDPI. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Zhou, W., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron Letters. Available at: [Link]

Sources

Troubleshooting

Addressing piperazine secondary amine interference in boronic acid coupling

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge in cross-coupling...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge in cross-coupling chemistry: the interference of the secondary amine in the piperazine ring during Suzuki-Miyaura coupling reactions with boronic acids. Our goal is to provide not just solutions, but a clear understanding of the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with an unprotected piperazine substrate is failing or giving very low yields. What is causing this interference?

A1: The failure of Suzuki-Miyaura reactions involving unprotected piperazine is a common issue rooted in two primary interference pathways. The piperazine moiety, with its two nucleophilic and basic secondary amines, can disrupt the catalytic cycle in the following ways:

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the piperazine nitrogens can coordinate strongly to the palladium(0) catalyst. This forms a stable, off-cycle palladium-amine complex, which deactivates the catalyst and prevents it from participating in the crucial oxidative addition step with the aryl halide.[1] Many standard palladium-catalyzed cross-coupling reactions fail when substrates contain unprotected N-H groups for this reason.[1]

  • Boronic Acid Sequestration: Boronic acids are known Lewis acids due to the empty p-orbital on the boron atom.[2][3] The basic secondary amines of piperazine can engage in a Lewis acid-base reaction with the boronic acid. This forms a stable piperazine-boronate adduct.[4][5] This adduct is unreactive in the transmetalation step of the catalytic cycle, effectively removing the boronic acid from the reaction mixture and halting the coupling process.

This dual interference is so pronounced that while an N-protected chloroindazole undergoes Suzuki-Miyaura coupling in high yield, the corresponding unprotected version yields no product under similar conditions.[1]

Q2: What is the most reliable strategy to prevent this interference and ensure a successful coupling?

A2: The most robust and widely accepted strategy is to use a mono-protected piperazine , with the tert-butoxycarbonyl (Boc) group being the most common and effective choice.[6] By protecting one of the piperazine nitrogens as a carbamate, you achieve two critical objectives:

  • Deactivation of Nucleophilicity: The Boc group significantly reduces the nucleophilicity and basicity of the nitrogen it is attached to, preventing it from coordinating to and deactivating the palladium catalyst.

  • Prevention of Bis-Arylation: It ensures that the coupling reaction occurs selectively at the single remaining free secondary amine, preventing the common side reaction of double arylation.[6]

The Boc group is stable under the basic conditions of the Suzuki-Miyaura reaction but can be cleanly and efficiently removed post-coupling under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8]

Q3: I am trying to achieve mono-arylation without a protecting group. Can I just use a large excess of piperazine?

A3: While using a large excess of piperazine (sometimes even as the solvent) is a recognized strategy to favor mono-substitution in some C-N couplings like the Buchwald-Hartwig amination, it is not a recommended strategy for Suzuki-Miyaura couplings .[9] The fundamental problem of catalyst inhibition and boronic acid sequestration by the basic piperazine remains. The excess piperazine will still compete for the catalyst and react with the boronic acid, leading to low conversion of the aryl halide, a complex reaction mixture, and significant purification challenges. For boronic acid couplings, the use of a mono-protected piperazine is the superior and more reliable method.[6]

Q4: Are there specific palladium catalysts or ligands that are more tolerant to the unprotected piperazine secondary amine?

A4: While the development of highly active and robust catalyst systems has expanded the scope of cross-coupling reactions, tolerance to unprotected, basic amines remains a significant challenge. Modern bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are designed to promote the key steps of the catalytic cycle, but they do not inherently prevent the fundamental issues of catalyst coordination and boronic acid neutralization caused by the piperazine.[10][11] For substrates with acidic N-H groups, such as indazoles, even advanced catalyst systems require higher catalyst loadings, higher temperatures, and more equivalents of boronic acid to achieve modest yields with the unprotected form.[1] Therefore, rather than searching for a tolerant catalyst system, the more efficient and cost-effective approach is to protect the piperazine.

Troubleshooting Workflow & Mechanistic Insights

The following diagrams illustrate the points of interference and the recommended synthetic solution.

cluster_0 Problem: Unprotected Piperazine in Suzuki Coupling Start Reaction Start: Aryl-X + Boronic Acid + Unprotected Piperazine Interference1 Catalyst Inhibition: Piperazine binds to Pd(0) Start->Interference1 Pathway 1 Interference2 Reagent Sequestration: Piperazine-Boronic Acid Adduct Formation Start->Interference2 Pathway 2 LowYield Result: Low or No Product Interference1->LowYield Interference2->LowYield

Caption: Points of interference in Suzuki coupling with unprotected piperazine.

The solution involves a two-stage protected workflow that circumvents these interference pathways.

cluster_1 Solution: Two-Step Protected Piperazine Strategy Step1 Step 1: Suzuki-Miyaura Coupling (Aryl-X + N-Boc-Piperazine + Boronic Acid) Product_Protected Intermediate: N-Boc-N'-Aryl-Piperazine Step1->Product_Protected High Yield Step2 Step 2: Deprotection (Acidic Conditions, e.g., TFA or HCl) Product_Protected->Step2 Product_Final Final Product: N-Aryl-Piperazine Step2->Product_Final Clean Conversion

Caption: Recommended workflow using N-Boc protected piperazine.

Data Presentation: The Impact of N-Protection

SubstrateProtecting GroupCatalyst SystemConditionsYieldReference
3-ChloroindazoleNonePd₂(dba)₃ / XPhosK₃PO₄, Dioxane/H₂O, 60 °C0% [1]
3-ChloroindazoleBenzyl (Bn)Pd₂(dba)₃ / XPhosK₃PO₄, Dioxane/H₂O, 60 °C90% [1]

This stark difference highlights that the presence of the unprotected N-H group completely shuts down the reaction, a problem effectively solved by N-protection.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with N-Boc-Piperazine

This protocol is adapted from established procedures for coupling challenging substrates and provides a robust starting point.[10][11]

Materials:

  • Aryl halide (e.g., Aryl bromide or chloride, 1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)

  • SPhos or XPhos ligand (0.10 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv, finely ground)

  • Toluene and Water (4:1 v/v mixture)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the oven-dried Schlenk flask, add the aryl halide (1.0 mmol), N-Boc-piperazine (1.2 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), the phosphine ligand (0.10 mmol), and K₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 4:1 toluene/water mixture (to achieve a final concentration of ~0.25 M with respect to the aryl halide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-N'-aryl-piperazine.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the efficient removal of the Boc group to yield the final desired product.[7][8]

Materials:

  • N-Boc-N'-aryl-piperazine (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolution: Dissolve the N-Boc-N'-aryl-piperazine (1.0 mmol) in dichloromethane (DCM, approximately 5-10 mL).

  • Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 5-10 equiv). Note: This should be done in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

    • To ensure complete removal of residual acid, azeotrope the crude residue by adding toluene and concentrating under reduced pressure. Repeat this step three times.

    • The product is now the trifluoroacetate salt. To obtain the free amine, dissolve the residue in water, cool in an ice bath, and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is ~9-10.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final N-aryl-piperazine.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis. (2025). BenchChem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Barrett, K., et al.
  • Preparation of Boc-Protected Cinnamyl-Type Alcohols: A Comparison of the Suzuki-Miyaura Coupling, Cross-Metathesis, and Horner-Wadsworth-Emmons Approaches and Their Merit in Parallel Synthesis. (n.d.).
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • Optimizing reaction conditions for N-aryl
  • Borane adduct formation was used as a basic sites probe. (n.d.).
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI.
  • Arylation of substituted hydrazines with arylboronic acids. (n.d.). Estonian Journal of Chemistry.
  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters.
  • Lewis Acid-Catalyzed Borono-Minisci Reactions of Arylboronic Acids and Heterocycles. (n.d.).
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012).
  • Vanpaasschen, J. M., & Geanangel, R. A. (1975). Preparation of the Piperazine– and Triethylenediamine–Monoborane Adducts of BH3, BH2F, BHF2, and BF3. Canadian Journal of Chemistry.
  • Palladium-catalyzed β -Selective C(sp3)-H Arylation of N-Boc-Piperidines. (2015). Organic Syntheses.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Radboud Repository.
  • A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides. (n.d.). SciSpace.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal.
  • Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. (2013). PubMed.
  • Molander, G. A., & Shin, I. (2011).
  • Synthesis of substituted N-heterocycles by N-aryl
  • Methods for the Catalytic Synthesis of Piperazine. (2022).
  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. (2020). Semantic Scholar.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). MDPI.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis.
  • Amines as the ligands for palladium-catalyzed coupling reactions. (n.d.).
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. (2025). BenchChem.
  • A Comparative Guide to Suzuki Reaction Yields with Diverse Boronic Acids. (2025). BenchChem.
  • Theoretical Coupling and Stability of Boronic Acid Adducts with C
  • Synthesis method of N-Boc piperazine. (n.d.).
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). World Wide Journal of Multidisciplinary Research and Development.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.

Sources

Optimization

Technical Support Center: Minimizing Homocoupling with (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our focus is to address the prevalent challenge of homocoupling side reactions, offering scientifically grounded solutions to optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid?

A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer.[1] This byproduct, N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(methanesulfonamide) in analogous cases, consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to similar polarities and solubilities.[2] The propensity for this reaction is influenced by factors like the presence of oxygen and the palladium catalyst's oxidation state.[1][3]

Q2: How does oxygen in the reaction mixture promote the formation of the homocoupled dimer?

A2: Oxygen plays a critical role in promoting homocoupling by oxidizing the active Pd(0) catalyst to Pd(II) species.[1] These Pd(II) intermediates can then mediate the stoichiometric coupling of two boronic acid molecules, regenerating Pd(0) in the process.[3][4] This parallel catalytic cycle directly competes with the desired cross-coupling pathway. Therefore, rigorous exclusion of oxygen is a primary strategy for suppression.[1][3]

Q3: I use a Pd(II) precatalyst like Pd(OAc)₂. Does this increase the risk of homocoupling?

A3: Yes, using a Pd(II) precatalyst can inherently increase the risk of homocoupling. The in-situ reduction of Pd(II) to the catalytically active Pd(0) is a crucial initiation step. If this reduction is slow or incomplete, the remaining Pd(II) can directly engage in the homocoupling pathway.[1][4][5] It is essential to ensure conditions are favorable for rapid and complete reduction of the precatalyst.

Q4: Can the stability of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid itself contribute to side reactions?

A4: Absolutely. Besides homocoupling, boronic acids are susceptible to other decomposition pathways, most notably protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][6] This is often promoted by aqueous conditions and certain bases.[6] While our focus here is homocoupling, minimizing protodeboronation is also key to maximizing yield. Using stable boronic acid derivatives like pinacol esters can sometimes suppress multiple side reactions by ensuring a slow, controlled release of the active boronic acid.[1][6]

Q5: My purification is difficult. Are there specific techniques to remove the homocoupled byproduct?

A5: The structural similarity between the desired product and the homocoupled dimer makes purification by standard column chromatography challenging.[2] Key strategies include:

  • Recrystallization: If solubility differences allow, this can be a highly effective method.

  • Liquid-Liquid Extraction: In some cases, careful pH adjustment during workup can selectively move one component into an aqueous or organic layer.[3]

  • Preparative HPLC: While more resource-intensive, reversed-phase HPLC can often provide the necessary resolution.

  • Supercritical Fluid Chromatography (SFC): This technique can offer unique selectivity for closely related compounds.

II. Troubleshooting Guide: From Problem to Protocol

This section provides a structured approach to diagnosing and solving issues related to homocoupling.

Problem 1: Significant formation of homocoupled dimer (>10%) detected by LC-MS or NMR.

This is the most common issue, directly impacting yield and purity. The root cause is often related to the catalytic cycle favoring the undesired pathway.

Root Cause Analysis & Solution Workflow

G A Problem: High Homocoupling (>10%) B Potential Cause 1: Oxygen Contamination A->B C Potential Cause 2: Suboptimal Catalyst System A->C D Potential Cause 3: Inefficient Pd(II) Precatalyst Reduction A->D S1 Solution 1.1: Rigorous Degassing (N2/Ar Sparging) B->S1 Action S2 Solution 2.1: Ligand Screening (Bulky, Electron-Rich) C->S2 Actions S3 Solution 2.2: Use Pd(0) Source Directly (e.g., Pd(PPh3)4) C->S3 Actions S4 Solution 3.1: Add Mild Reducing Agent (e.g., Potassium Formate) D->S4 Actions S5 Solution 3.2: Ensure Phosphine Ligand is Present for Reduction D->S5 Actions

Caption: Troubleshooting workflow for excessive homocoupling.

Detailed Protocols & Scientific Rationale

Solution 1.1: Implement Rigorous Deoxygenation

  • Rationale: As established, oxygen is a primary culprit in promoting homocoupling by generating Pd(II) species from the active Pd(0) catalyst.[1][3] Rigorous exclusion of dissolved oxygen is paramount.

  • Protocol:

    • Combine (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid, the aryl halide, base, and solvent in the reaction flask.

    • Seal the flask with a septum.

    • Insert a long needle connected to an inert gas (Nitrogen or Argon) line, ensuring the tip is below the solvent surface.

    • Insert a second, shorter needle as an outlet.

    • Bubble the inert gas through the solution (subsurface sparging) for 15-30 minutes. This is more effective than simply purging the headspace.[3]

    • Remove the needles and add the palladium catalyst under a positive pressure of inert gas.

    • Maintain a static inert atmosphere (e.g., via a balloon) for the duration of the reaction.

Solution 2.1: Screen for Optimal Ligand

  • Rationale: The ligand plays a crucial role in modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) can accelerate the rate-determining oxidative addition and the final reductive elimination steps of the desired cross-coupling cycle.[7][8] This acceleration can kinetically outcompete the slower homocoupling pathway.

  • Experimental Protocol: Ligand Screening

    • Set up several small-scale reactions (e.g., 0.1 mmol scale) in parallel vials.

    • Use identical conditions (reagents, base, solvent, temperature, deoxygenation) in each vial.

    • To each vial, add a different catalyst/ligand system. See the table below for suggestions.

    • Run the reactions for a set time (e.g., 4 hours) and quench.

    • Analyze the crude reaction mixture of each vial by LC-MS or ¹H NMR to determine the ratio of the desired product to the homocoupled dimer.

Table 1: Recommended Ligand Screening Panel

Catalyst Precursor (mol%)Ligand (mol%)Typical Characteristics
Pd(OAc)₂ (2%)SPhos (4%)Bulky, electron-rich biarylphosphine; often effective for challenging substrates.
Pd₂(dba)₃ (1%)XPhos (4%)Very bulky and electron-rich; promotes fast reductive elimination.
PdCl₂(dppf) (2%)-A common, robust ferrocenyl-based ligand; good general starting point.
Pd(PPh₃)₄ (5%)-A Pd(0) source; can be effective but may require higher temperatures.

Solution 3.1: Add a Mild Reducing Agent

  • Rationale: When using a Pd(II) precatalyst, adding a mild reducing agent can ensure that the palladium is maintained in the active Pd(0) state, thereby minimizing the concentration of Pd(II) available for homocoupling.[3] Potassium formate has been shown to be effective as it reduces Pd(II) without interfering with the main catalytic cycle.[3]

  • Protocol:

    • Follow the standard reaction setup and deoxygenation procedure (Solution 1.1).

    • Before adding the palladium catalyst, add potassium formate (HCO₂K) to the reaction mixture. A typical loading is 0.1 to 0.5 equivalents relative to the limiting reagent.

    • Add the Pd(II) precatalyst and proceed with the reaction as planned.

Problem 2: Reaction is clean (low homocoupling) but yield is poor and starting material remains.

This scenario suggests that while the undesired side reaction is controlled, the primary cross-coupling reaction is inefficient.

Root Cause Analysis & Solution Workflow

G A Problem: Low Conversion, Low Yield B Potential Cause 1: Insufficient Base Strength/ Solubility A->B C Potential Cause 2: Low Reaction Temperature A->C D Potential Cause 3: Catalyst Deactivation A->D S1 Solution 1.1: Switch to a Stronger, Soluble Base (e.g., Cs2CO3, K3PO4) B->S1 Actions S2 Solution 1.2: Use a Biphasic Solvent System (e.g., Toluene/Water) B->S2 Actions S3 Solution 2.1: Increase Reaction Temperature (e.g., from 80°C to 100°C) C->S3 Action S4 Solution 3.1: Increase Catalyst Loading D->S4 Action G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Cycle A Pd(0)L2 B Ar-Pd(II)-X(L2) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'(L2) B->C Transmetalation (Ar'B(OH)2 + Base) C->A Reductive Elimination P Desired Product C->P Ar-Ar' D Pd(0)L2 E Pd(II) Species D->E Oxidation (O2) F Ar'-Pd(II)-Ar'(L2) E->F 2 x Ar'B(OH)2 F->D Reductive Elimination H Homocoupled Dimer F->H Ar'-Ar'

Caption: Competing catalytic cycles in the Suzuki-Miyaura reaction.

The key to minimizing the homocoupling side reaction is to implement conditions that favor the kinetics of the desired Suzuki-Miyaura cycle while suppressing the pathways that lead to the undesired homocoupling cycle, primarily by eliminating oxygen and ensuring the palladium catalyst remains in its active Pd(0) state.

IV. References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. [Link]

  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PMC. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid

As a Senior Application Scientist, I have evaluated countless small-molecule pharmacophores and bifunctional building blocks. Among these, (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid presents a fascinating an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless small-molecule pharmacophores and bifunctional building blocks. Among these, (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid presents a fascinating analytical profile. It combines three distinct chemical domains: a reactive boronic acid, a stable arylsulfonyl linker, and a highly basic piperazine moiety.

Understanding the gas-phase dissociation of this compound is critical for researchers conducting pharmacokinetic (PK) profiling, impurity tracking, or structural elucidation of novel targeted therapies. This guide provides an in-depth mechanistic comparison of its mass spectrometry (MS) fragmentation pathways against structural alternatives, backed by self-validating experimental protocols.

Mechanistic Profiling & Causality in Gas-Phase Fragmentation

To accurately interpret the MS/MS spectra of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid, we must analyze the thermodynamic vulnerabilities of its functional groups under Collision-Induced Dissociation (CID).

  • Ionization Dynamics (The Piperazine Effect): The secondary amine of the piperazine ring possesses a high proton affinity ( pKa​≈9.8 ). Consequently, Positive Electrospray Ionization (ESI+) is the mandatory mode of analysis, yielding a robust precursor ion [M+H]+ at m/z 285.107.

  • Low-Energy Regime (Boronic Acid Dehydration): Arylboronic acids are highly susceptible to gas-phase dehydration. At low collision energies (10–15 eV), the dominant pathway is the loss of H2​O (-18.01 Da), yielding an [M+H−H2​O]+ fragment at m/z 267.096. As documented in studies on [1], this facile water loss is a primary diagnostic marker for the intact boronic acid pharmacophore.

  • Medium-Energy Regime (Sulfonamide Rearrangement): A hallmark of arylsulfonamides is the gas-phase extrusion of SO2​ (-63.96 Da). This is not a simple cleavage but a complex intramolecular rearrangement where the amine recombines with the aryl ring after Ar-S bond dissociation. Research on the [2] demonstrates that electron-withdrawing groups at the ortho position promote this extrusion. In our target compound, the ortho-methyl group is electron-donating, which slightly suppresses this pathway compared to halogenated analogs, making the m/z 221.147 fragment present but not base-peak dominant.

  • High-Energy Regime (S-N Bond Cleavage): At elevated collision energies (>35 eV), the sulfonamide S-N bond ruptures completely. Because the piperazine ring is the most basic site, charge retention heavily favors the formation of the piperazin-1-ium ion at m/z 87.092 [3].

Comparative Fragmentation Analysis

To contextualize the performance and stability of the target compound, we compare it against two structural alternatives:

  • (3-(piperazin-1-ylsulfonyl)phenyl)boronic acid : A meta-substituted analog lacking the ortho-methyl group.

  • 1-(Phenylsulfonyl)piperazine : A control analog lacking both the boronic acid and methyl groups.

The quantitative fragmentation behavior (relative abundances at normalized collision energy, NCE 30%) is summarized in the table below.

CompoundPrecursor [M+H]+ Primary Fragment ( H2​O Loss)Secondary Fragment ( SO2​ Loss)Terminal Fragment (Piperazinium)Structural Causality
(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid m/z 285.1 m/z 267.1 (85%) m/z 221.1 (15%) m/z 87.1 (100%)Ortho-methyl group sterically shields the boronic acid but inductively reduces SO2​ extrusion efficiency.
(3-(piperazin-1-ylsulfonyl)phenyl)boronic acid (Alternative) m/z 271.1 m/z 253.1 (95%) m/z 207.1 (25%) m/z 87.1 (100%)Lack of ortho-substitution leads to higher relative abundance of both dehydration and SO2​ rearrangement products.
1-(Phenylsulfonyl)piperazine (Control) m/z 227.1N/A (0%) m/z 163.1 (40%) m/z 87.1 (100%)Absence of boronic acid eliminates the low-energy dehydration pathway, shifting energy directly into S-N cleavage and SO2​ loss.

Self-Validating LC-HRMS/MS Protocol

To ensure data integrity and prevent false artifacts (such as in-source thermal degradation of the boronic acid into a boroxine anhydride), the following self-validating methodology must be employed.

Step 1: Matrix-Matched Sample Preparation

  • Action: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile.

  • Self-Validation Check: Spike the sample with 1 µg/mL of Sulfamethoxazole (Internal Standard). If the IS fails to show its characteristic m/z 92.0 fragment at expected intensities, the system is experiencing ion suppression or collision cell failure, and the run must be aborted.

Step 2: Liquid Chromatography (LC) Separation

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid is strictly required. It forces the pH below the pKa​ of piperazine, ensuring 100% protonation prior to aerosolization, which maximizes ESI+ sensitivity.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition

  • Source Parameters: Set ESI Capillary Voltage to 3.5 kV.

  • Causality for Thermal Settings: Set the Desolvation Temperature to a mild 250°C. Boronic acids are thermally labile; exceeding 300°C will cause in-source dehydration, artificially inflating the m/z 267.1 peak and destroying the accuracy of the MS/MS quantitative ratios.

  • Data-Dependent MS2: Utilize stepped Collision Energy (CE) at 15 eV, 30 eV, and 45 eV to capture the full thermodynamic spectrum of fragments (from low-energy water loss to high-energy piperazine cleavage).

Fragmentation Pathway Visualization

The logical flow of the gas-phase dissociation is mapped below.

MS_Fragmentation Precursor [M+H]+ m/z 285.1 Protonated Piperazine Dehydration [M+H - H2O]+ m/z 267.1 Boronic Acid Dehydration Precursor->Dehydration Low CE (-18 Da) SO2Loss [M+H - SO2]+ m/z 221.1 Sulfonamide Rearrangement Precursor->SO2Loss Med CE (-64 Da) PiperazineIon Piperazinium Ion m/z 87.1 S-N Bond Cleavage Precursor->PiperazineIon High CE (Charge on Amine) ArylFragment Aryl Sulfonyl Cation m/z 199.0 Charge Retention on Aryl Precursor->ArylFragment High CE (Charge on Aryl) Dehydration->ArylFragment Sequential Loss

Fig 1: ESI-MS/MS fragmentation pathways of the target boronic acid.

References

  • Title: Arylboronic acid chemistry under electrospray conditions Source: Journal of the American Society for Mass Spectrometry (2013) URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Rapid Communications in Mass Spectrometry (2008) URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry (2003) URL: [Link]

Comparative

A Senior Application Scientist's Guide: (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid vs. its Potassium Trifluoroborate Salt in Suzuki-Miyaura Coupling

For researchers engaged in the synthesis of complex molecules, particularly within drug development, the choice of reagents is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synth...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis of complex molecules, particularly within drug development, the choice of reagents is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for its reliability in forming carbon-carbon bonds. However, the success of this reaction is deeply intertwined with the nature of the organoboron species employed. This guide provides an in-depth comparison of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid and its corresponding potassium trifluoroborate salt, offering field-proven insights and experimental frameworks to guide your selection process.

Part 1: The Stability and Handling Paradigm: A Tale of Two Borons

The fundamental difference between a boronic acid and its potassium trifluoroborate (BF₃K) salt lies in the coordination state of the boron atom. This structural variance has profound implications for the reagent's stability, handling, and shelf-life.

(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid features a trigonal planar, tricoordinate boron atom with a vacant p-orbital. This electronic vacancy makes it susceptible to several degradation pathways:

  • Protodeboronation: The cleavage of the C-B bond, especially in the presence of water or other protic sources, is a common side reaction.[1][2]

  • Oxidation: The vacant p-orbital is prone to attack by oxidants, leading to decomposition.

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. While this process is often reversible, it complicates stoichiometry and can impact reactivity.

In stark contrast, the potassium trifluoroborate salt exists as a tetracoordinate anionic complex. The boron atom is saturated, lacking the vacant p-orbital that is the root of the boronic acid's instability.[2] This structural difference renders the trifluoroborate salt significantly more robust.

Potassium organotrifluoroborates are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for long-term storage without special precautions.[1][3] This makes them a "protected" and more user-friendly form of the boronic acid.[2]

Caption: Structural differences and resulting stability profiles.

Table 1: Comparative Stability and Handling Characteristics

Property(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acidPotassium (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)trifluoroborateCausality
Physical Form Often a fluffy or amorphous solid.Typically a crystalline, free-flowing solid.[4]The ionic and symmetric nature of the BF₃K salt promotes crystallinity.
Air & Moisture Stability Susceptible to degradation; requires storage under inert atmosphere for long-term purity.[5]Indefinitely stable to air and moisture.[3][6]The tetracoordinate boron center protects the C-B bond from hydrolysis and oxidation.[2]
Shelf-Life Limited; purity can decrease over time due to decomposition pathways.Excellent; can be stored for extended periods without degradation.[1]The inherent chemical stability of the BF₃K structure prevents common decomposition routes.
Handling Can be challenging to weigh accurately due to static or hygroscopic nature.Easy to handle and weigh accurately.[7]The crystalline nature makes it a well-behaved solid.
Purification Can be difficult to purify via standard chromatography due to polarity and instability.Can often be purified by recrystallization.The high crystallinity and stability of the salt facilitate standard purification techniques.

Part 2: The Suzuki-Miyaura Cycle: Reactivity and the "Slow-Release" Mechanism

While the trifluoroborate salt offers superior stability, the boronic acid is generally the more reactive species in the Suzuki-Miyaura coupling.[8] This is because the boronic acid is the active nucleophile that participates directly in the transmetalation step of the catalytic cycle.

The potassium trifluoroborate salt is, in essence, a stable precursor. It does not directly enter the catalytic cycle. Instead, under the basic, aqueous conditions of the Suzuki-Miyaura reaction, it undergoes slow hydrolysis to release the active boronic acid in situ.[9][10]

This "slow-release" mechanism is a critical concept. It ensures that a low, steady concentration of the active (but unstable) boronic acid is present throughout the reaction. This minimizes the opportunity for the boronic acid to decompose via side reactions, which can be a significant issue when a large initial charge of a boronic acid is used.[10]

Suzuki_Cycle cluster_0 Pre-activation Step (BF₃K Only) cluster_1 Suzuki-Miyaura Catalytic Cycle BF3K R-BF₃K BA R-B(OH)₂ (Active Species) BF3K->BA Hydrolysis (Base, H₂O) PdII Ar-Pd(II)-X L₂ BA->PdII Enters Cycle Pd0 Pd(0)L₂ Pd0->PdII Oxidative Addition Trans Ar-Pd(II)-R L₂ PdII->Trans Transmetalation Trans->Pd0 Reductive Elimination ArR Ar-R (Product) Trans->ArR ArX Ar-X (Aryl Halide)

Caption: The trifluoroborate salt requires an initial hydrolysis step to generate the active boronic acid for the catalytic cycle.

The key takeaway is a classic trade-off:

  • Boronic Acid: Higher intrinsic reactivity, but prone to degradation.

  • Trifluoroborate Salt: Lower initial reactivity (requires activation), but superior stability and often leads to cleaner reactions and more consistent results by mitigating side reactions.

Part 3: A Comparative Experimental Framework

To objectively evaluate these two reagents, a head-to-head comparison under identical reaction conditions is essential. The following protocol provides a validated starting point for such a study, using a common coupling partner and conditions frequently cited in the literature for Suzuki-Miyaura reactions of complex substrates.[7][11][12]

Model Reaction

The coupling of the boron reagent with 4-bromoanisole is a robust model system that allows for easy monitoring by standard analytical techniques (TLC, LC-MS, GC-MS).

Detailed Experimental Protocol

Objective: To compare the reaction efficiency (yield, time) of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid and its potassium trifluoroborate salt.

Materials:

  • Reaction Vessel: 2-5 mL microwave vial with a stir bar.

  • Aryl Halide: 4-Bromoanisole (1.0 eq).

  • Boron Reagent A: (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (1.2 eq).

  • Boron Reagent B: Potassium (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)trifluoroborate (1.2 eq).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2 mol%).

  • Ligand: SPhos (4 mol%).

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq).

  • Solvent: Toluene and Water (5:1 ratio, 0.2 M concentration relative to aryl halide).

  • Inert Gas: Nitrogen or Argon.

Procedure:

  • To a microwave vial, add the aryl halide (e.g., 0.2 mmol, 37.4 mg), the selected boron reagent (0.24 mmol), Pd(OAc)₂ (0.004 mmol, 0.9 mg), SPhos (0.008 mmol, 3.3 mg), and K₂CO₃ (0.6 mmol, 82.9 mg).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with inert gas three times.

  • Add the degassed solvent mixture (1.0 mL total; 0.83 mL Toluene, 0.17 mL H₂O) via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir vigorously for the duration of the reaction.

  • Monitor the reaction progress at set time points (e.g., 1h, 4h, 12h, 24h) by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to determine the isolated yield.

G start Start: Prepare Reaction Vial add_solids Add Solids: - Aryl Halide - Boron Reagent - Catalyst & Ligand - Base start->add_solids inert Seal and Purge with Inert Gas (3x) add_solids->inert add_solvent Add Degassed Solvent (Toluene/H₂O) inert->add_solvent heat Heat to 100 °C with Vigorous Stirring add_solvent->heat monitor Monitor Progress (LC-MS) heat->monitor monitor->heat Continue if incomplete workup Reaction Cooldown & Aqueous Workup monitor->workup Upon completion purify Concentrate & Purify (Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the comparative coupling reaction.

Expected Outcomes & Data Analysis

The results of this experiment will provide a quantitative basis for reagent selection.

Table 2: Representative Data and Expected Observations

Boron ReagentEquivalentsTypical Reaction TimeExpected Yield (%)Key Observations & Rationale
Boronic Acid 1.21-6 h75-90%Reaction is often faster. A slight excess is used to compensate for potential decomposition (protodeboronation). Lower yields may indicate reagent degradation prior to or during the reaction.[5]
Trifluoroborate Salt 1.24-24 h85-98%Reaction may be slower due to the required in situ hydrolysis step.[10] Often results in a cleaner reaction profile and higher isolated yield due to superior stability, minimizing byproduct formation. Stoichiometric amounts are often feasible.[4]

Part 4: Conclusion and Recommendations for the Synthetic Chemist

The choice between (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid and its potassium trifluoroborate salt is not a matter of which is "better," but which is fitter for purpose .

  • Choose the Boronic Acid for:

    • Rapid, small-scale synthesis where the reagent is known to be pure and will be used immediately.

    • Reaction optimization studies where maximizing reaction rate is the primary goal.

    • Situations where anhydrous conditions are strictly required (though this is less common for Suzuki couplings).

  • Choose the Potassium Trifluoroborate Salt for:

    • Large-scale or process chemistry campaigns where reagent stability, reliability, and consistent performance are critical.

    • High-throughput screening or library synthesis, where the stability of stock solutions is a major advantage.

    • Multi-step syntheses where the boron moiety must be carried through several steps before the coupling reaction.

    • Projects where long-term storage and ease of handling are priorities to ensure reproducibility over time.

By understanding the fundamental trade-off between the immediate reactivity of the boronic acid and the robust stability of the trifluoroborate salt, researchers can make an informed decision that enhances the efficiency, reproducibility, and success of their synthetic endeavors.

References

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–826. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Sandrock, D. L. (2014). Alkylboron Cross-Coupling Reactions. Science of Synthesis: Cross Coupling and Heck-Type Reactions, Vol. 1, 321-377. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratohomoenolates. Angewandte Chemie International Edition, 47(37), 7048-7051. [Link]

  • Google Patents. (2016). Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl)
  • Billingsley, K. L., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 6(16), 2761–2764. [Link]

  • Wang, C., et al. (2022). General Base-Free Suzuki-Miyaura Cross-Coupling Reaction via Electrophilic Substitution Transmetalation. National Science Foundation, Pre-print. [Link]

  • Pountney, O. A., & Batey, R. A. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(15), 2663. [Link]

  • Molander, G. A., & Elia, M. D. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(14), 3315–3318. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(4), 621-631. [Link]

Sources

Validation

A Researcher's Guide to Validating the Biological Activity of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid Derivatives

In the landscape of modern drug discovery, boronic acid derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. The approval of drugs such as Bortezomib (Velcad...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, boronic acid derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. The approval of drugs such as Bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, has solidified the therapeutic potential of this chemical scaffold.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of a specific boronic acid derivative, (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid, and its analogs.

The unique structural features of this molecule—the boronic acid "warhead," the piperazine moiety, and the methyl-substituted phenylsulfonyl backbone—suggest a potential for enzyme inhibition, a common mechanism for boronic acids.[3][4] The piperazine group, a prevalent scaffold in medicinal chemistry, may enhance pharmacokinetic properties and contribute to the compound's overall bioactivity.[5][6] This guide will, therefore, focus on a logical, multi-tiered experimental approach to first principles, establishing a foundational understanding of the compound's mechanism of action. We will use the well-characterized proteasome inhibitor, Bortezomib, as a benchmark for comparison throughout this validation process.

I. Foundational In Vitro Characterization: Targeting the Proteasome

The initial hypothesis, based on the boronic acid functional group, is that our target compound may act as a protease inhibitor. The 20S proteasome, a key player in cellular protein degradation, is a well-established target for boronic acid-based drugs.[1][7][8] Therefore, the first step is to assess the compound's ability to inhibit the chymotrypsin-like activity of the purified 20S proteasome.

Experimental Protocol: In Vitro 20S Proteasome Chymotrypsin-Like Activity Assay

This assay quantitatively measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.[9]

Materials:

  • Purified Human 20S Proteasome

  • Suc-LLVY-AMC (fluorogenic substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

  • (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (Test Compound)

  • Bortezomib (Positive Control)

  • DMSO (Vehicle Control)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and Bortezomib in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, add 2 µL of each compound dilution. For the vehicle control, add 2 µL of DMSO.

  • Enzyme Addition: Add 88 µL of assay buffer containing 2 nM of purified 20S proteasome to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 10 µL of 100 µM Suc-LLVY-AMC substrate to each well (final concentration: 10 µM).

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity every 2 minutes for 60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative In Vitro Inhibitory Activity
CompoundTargetAssay TypeIC50 (nM)
Test Compound20S Proteasome (Chymotrypsin-like)In Vitro Fluorogenic AssayExperimental Value
Bortezomib20S Proteasome (Chymotrypsin-like)In Vitro Fluorogenic AssayExperimental Value (literature range: 0.6-10 nM)

II. Cellular Activity Assessment: From Viability to Target Engagement

Following the initial biochemical characterization, it is crucial to assess the compound's activity in a cellular context. This will provide insights into its cell permeability, cytotoxicity, and on-target activity within a more physiologically relevant system.

A. Determining Cellular Potency: The MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][10]

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Human multiple myeloma cell line (e.g., RPMI 8226)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (Test Compound)

  • Bortezomib (Positive Control)

  • DMSO (Vehicle Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Spectrophotometric plate reader (Absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed RPMI 8226 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound and Bortezomib in culture medium. Add 100 µL of each dilution to the respective wells. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the compound concentration.

B. Verifying Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within intact cells.[11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • RPMI 8226 cells

  • (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (Test Compound)

  • Bortezomib (Positive Control)

  • DMSO (Vehicle Control)

  • PBS with protease inhibitors

  • Lysis buffer (e.g., Triton X-100 based)

  • Antibody against the proteasome subunit beta 5 (PSMB5)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat RPMI 8226 cells with the test compound (at 10x GI50 concentration) or vehicle (DMSO) for 2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the PSMB5 subunit of the proteasome.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the relative amount of soluble PSMB5 against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: Comparative Cellular Activity
CompoundCell LineAssay TypeGI50 (µM)Target Engagement (CETSA)
Test CompoundRPMI 8226MTT AssayExperimental ValueObserved Thermal Shift
BortezomibRPMI 8226MTT AssayExperimental ValueObserved Thermal Shift

III. Visualizing the Validation Workflow

A clear understanding of the experimental progression is essential for efficient research. The following diagrams illustrate the proposed workflow and the underlying principles of the key assays.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Biochemical Assay 20S Proteasome Inhibition Assay IC50 Determination Determine IC50 Value Biochemical Assay->IC50 Determination Quantifies inhibitory potency Cell Viability MTT Cell Viability Assay IC50 Determination->Cell Viability Informs concentration range for cellular assays GI50 Determination Determine GI50 Value Cell Viability->GI50 Determination Measures cytotoxicity Target Engagement Cellular Thermal Shift Assay (CETSA) Confirmation Confirm Target Binding Target Engagement->Confirmation Verifies direct interaction

Caption: Experimental workflow for validating biological activity.

G Proteasome 20S Proteasome Active Site (β5 subunit) Substrate Fluorogenic Substrate (Suc-LLVY-AMC) Proteasome->Substrate Cleavage NoFluorescence No Signal Proteasome->NoFluorescence Inhibition leads to Fluorescence Fluorescent Signal Substrate->Fluorescence Generates Inhibitor (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid Boronic Acid Moiety Inhibitor->Proteasome Binds to active site

Caption: Principle of the in vitro proteasome inhibition assay.

G cluster_0 Vehicle Control cluster_1 Compound Treatment Heat_V Apply Heat Denaturation_V Protein Denaturation & Aggregation Heat_V->Denaturation_V Soluble_V Low Soluble Protein Denaturation_V->Soluble_V Binding Compound Binds to Target Protein Heat_C Apply Heat Binding->Heat_C Stabilization Thermal Stabilization Heat_C->Stabilization Soluble_C High Soluble Protein Stabilization->Soluble_C

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

IV. Concluding Remarks

This guide provides a robust and logical framework for the initial validation of the biological activity of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid derivatives. By systematically progressing from in vitro biochemical assays to cell-based functional and target engagement studies, researchers can build a strong foundation of evidence for the compound's mechanism of action. The comparative approach, using a well-characterized inhibitor like Bortezomib, is critical for contextualizing the potency and cellular efficacy of the novel derivative. Successful validation through this workflow will provide the necessary data to justify further preclinical development, including mechanism of action deconvolution, selectivity profiling, and in vivo efficacy studies.

V. References

  • Al-Harthy, S. et al. (2025) Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 3467. Available at: [Link]

  • Wang, X. and Li, L. (2015) Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology, 67(1), 3.43.1-3.43.23. Available at: [Link]

  • Wikipedia. (2024) Bortezomib. [online] Available at: [Link]

  • Jadhav, H. R. et al. (2017) Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Org. Commun., 10(3), 194-204. Available at: [Link]

  • Sleno, B. et al. (2026) Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

  • Wang, X. and Li, L. (2015) "Proteasomes: Isolation and Activity Assays". In: Current Protocols in Cell Biology. Available at: [Link]

  • Kumar, V. et al. (2023) PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(11), 4915-4933. Available at: [Link]

  • Ryding, S. (2020) Cellular Thermal Shift Assay (CETSA). News-Medical.net. [online] Available at: [Link]

  • National Center for Biotechnology Information. (2013) Cell Viability Assays - Assay Guidance Manual. [online] Available at: [Link]

  • Synapse. (2024) What is the mechanism of Bortezomib?. [online] Available at: [Link]

  • Chauhan, D. et al. (2012) Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib. The AAPS Journal, 14(3), 427-437. Available at: [Link]

  • Kumar, A. et al. (2008) Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of the Serbian Chemical Society, 73(10), 981-990. Available at: [Link]

  • Zhang, L. et al. (2025) Bortezomib-induced peripheral neuropathy: from molecular mechanisms to clinical management. Frontiers in Pharmacology, 16, 1298516. Available at: [Link]

  • Ali, I. et al. (2026) Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(3), e202500366. Available at: [Link]

  • Kisselev, A. F. et al. (2008) Selective inhibitor of proteasome's caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites and overcomes bortezomib resistance. Journal of Biological Chemistry, 283(23), 15859-15870. Available at: [Link]

  • Armstrong, L. A. et al. (2024) Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351294. Available at: [Link]

  • Ling, Y. H. et al. (2011) Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics, 10(11), 2017-2019. Available at: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [online] Available at: [Link]

  • Shelkar, P. L. et al. (2023) Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Chemistry & Biodiversity, 20(8), e202300454. Available at: [Link]

  • Almqvist, H. et al. (2023) A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3966-3984. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid
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